molecular formula C16H12O3 B3251235 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate CAS No. 208118-56-3

2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Cat. No.: B3251235
CAS No.: 208118-56-3
M. Wt: 252.26 g/mol
InChI Key: QRGLVSPIIXTSIE-UHFFFAOYSA-N
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Description

2-Benzoyloxycinnamaldehyde is a natural product found in Fallopia multiflora var. ciliinervis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-oxoprop-1-enyl)phenyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-12-6-10-13-7-4-5-11-15(13)19-16(18)14-8-2-1-3-9-14/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGLVSPIIXTSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710002
Record name 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208118-56-3
Record name 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, also known as 2'-benzoyloxycinnamaldehyde. The target molecule, while noted in biological contexts, lacks a well-documented, optimized synthetic protocol in common chemical literature. This document addresses this gap by presenting a robust two-step synthetic pathway commencing from readily available starting materials. The synthesis involves a base-catalyzed Claisen-Schmidt condensation to form the key intermediate, 2-hydroxycinnamaldehyde, followed by a Schotten-Baumann esterification to yield the final product. Each step is detailed with in-depth procedural instructions, mechanistic insights, and data presentation to ensure reproducibility and understanding. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Overview

This compound (2'-benzoyloxycinnamaldehyde) is a compound of interest due to its structural relation to biologically active cinnamaldehyde derivatives.[1] Some studies have explored its role as a pro-drug that is rapidly converted in vivo to the active metabolite 2-hydroxycinnamaldehyde (HCA), which has demonstrated potential anti-tumor and anti-inflammatory properties.[2][3] The synthesis of this specific benzoate ester provides a valuable standard for metabolic studies and a potential avenue for developing new therapeutic agents.

The synthetic strategy outlined herein is designed for efficiency and reliability, employing classic, well-understood organic reactions. The retrosynthetic analysis identifies 2-hydroxycinnamaldehyde and benzoyl chloride as the immediate precursors. 2-hydroxycinnamaldehyde itself can be synthesized from salicylaldehyde and acetaldehyde. This two-step forward synthesis is advantageous due to the commercial availability and low cost of the initial starting materials.

Synthetic Pathway Overview:

Synthetic_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Schotten-Baumann Esterification Salicylaldehyde Salicylaldehyde Intermediate 2-Hydroxycinnamaldehyde Salicylaldehyde->Intermediate NaOH (aq) Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product NaOH (aq) or Pyridine Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Final_Product

Caption: Overall two-step synthesis plan.

Step 1: Synthesis of 2-Hydroxycinnamaldehyde via Claisen-Schmidt Condensation

The first step involves a crossed aldol condensation, specifically a Claisen-Schmidt condensation, between an aromatic aldehyde lacking α-hydrogens (salicylaldehyde) and an enolizable aldehyde (acetaldehyde).[4][5] This reaction is base-catalyzed and proceeds via the formation of an enolate from acetaldehyde, which then attacks the carbonyl carbon of salicylaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the stable, conjugated α,β-unsaturated aldehyde product.[6][7]

Mechanism of Claisen-Schmidt Condensation

The reaction is initiated by the deprotonation of the α-carbon of acetaldehyde by a hydroxide ion to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of salicylaldehyde. Subsequent protonation of the resulting alkoxide yields an aldol addition product, which rapidly eliminates a water molecule under the reaction conditions to afford the final conjugated system.

Claisen_Schmidt_Mechanism cluster_Enolate Enolate Formation cluster_Attack Nucleophilic Attack cluster_Dehydration Dehydration Acetaldehyde Acetaldehyde Enolate Enolate Acetaldehyde->Enolate OH⁻ Alkoxide Alkoxide Enolate->Alkoxide + Salicylaldehyde Aldol_Adduct Aldol_Adduct Alkoxide->Aldol_Adduct + H₂O Product 2-Hydroxycinnamaldehyde Aldol_Adduct->Product - H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Detailed Experimental Protocol

Materials:

  • Salicylaldehyde

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Hydrochloric Acid (HCl), 1M

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of salicylaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in deionized water. Cool this solution in an ice bath.

  • Slowly add the cold NaOH solution to the stirred salicylaldehyde solution, maintaining the temperature below 10 °C.

  • Add acetaldehyde (1.2 eq), diluted with a small amount of ethanol, to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains low.[8]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 1M HCl until it is slightly acidic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 2-hydroxycinnamaldehyde.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.

Expected Results and Characterization
ParameterExpected Value
Appearance Yellowish Solid
Yield 60-75%
Melting Point 131-132 °C[9]
¹H NMR (CDCl₃) δ ~9.7 (d, 1H, CHO), ~7.6 (d, 1H), ~7.4 (dd, 1H), ~7.2 (m, 2H), ~6.9 (m, 2H), ~6.0 (s, 1H, OH)
IR (KBr, cm⁻¹) ~3400 (O-H), ~1680 (C=O, aldehyde), ~1620 (C=C)

Step 2: Synthesis of this compound via Schotten-Baumann Reaction

The final step is the benzoylation of the phenolic hydroxyl group of 2-hydroxycinnamaldehyde. The Schotten-Baumann reaction is an effective method for this transformation, involving the acylation of a phenol with an acid chloride in the presence of an aqueous base.[10][11] The base neutralizes the HCl byproduct and, more importantly, deprotonates the phenol to form the more nucleophilic phenoxide ion.[12]

Mechanism of Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution. The hydroxide base deprotonates the phenol, forming the phenoxide ion. This potent nucleophile attacks the electrophilic carbonyl carbon of benzoyl chloride, creating a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to yield the final ester product.[13][14]

Schotten_Baumann_Mechanism cluster_Phenoxide Phenoxide Formation cluster_Attack Nucleophilic Acyl Substitution Phenol 2-Hydroxycinnamaldehyde Phenoxide Phenoxide Phenol->Phenoxide OH⁻ Tetrahedral_Intermediate Tetrahedral_Intermediate Phenoxide->Tetrahedral_Intermediate + Benzoyl Chloride Product Final Product Tetrahedral_Intermediate->Product - Cl⁻

Caption: Mechanism of the Schotten-Baumann reaction.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxycinnamaldehyde (from Step 1)

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH), 10% (w/v) aqueous solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable flask (e.g., an Erlenmeyer flask with a stopper), dissolve 1.0 g of 2-hydroxycinnamaldehyde in 15 mL of 10% sodium hydroxide solution.[15]

  • Cool the mixture in an ice bath.

  • Carefully add benzoyl chloride (1.1 eq) in small portions while vigorously shaking or stirring the flask.[16]

  • After the addition is complete, continue to shake or stir the mixture vigorously for 15-30 minutes. A solid precipitate of the product should form.

  • Collect the solid product by vacuum filtration (e.g., using a Buchner funnel).

  • Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Results and Characterization
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-90%
Molecular Formula C₁₆H₁₂O₃[17]
Molecular Weight 252.26 g/mol [17]
¹H NMR (CDCl₃) δ ~9.8 (d, 1H, CHO), ~8.2 (d, 2H, Ar-H), ~7.2-7.8 (m, 9H, Ar-H & vinyl), ~6.8 (d, 1H, vinyl)
IR (KBr, cm⁻¹) ~1735 (C=O, ester), ~1690 (C=O, aldehyde), ~1625 (C=C), ~1260 (C-O, ester)

Safety and Handling

  • Salicylaldehyde, Acetaldehyde, Benzoyl Chloride: These reagents are corrosive and/or irritants. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Hydroxide: A strong base that can cause severe burns. Handle with care.

  • Organic Solvents: Diethyl ether and ethanol are flammable. Keep away from ignition sources.

Conclusion

The described two-step synthesis provides a clear and reproducible pathway to this compound. By leveraging the Claisen-Schmidt condensation and the Schotten-Baumann reaction, this guide offers a practical approach for obtaining the target molecule in good yield from inexpensive, readily available precursors. The detailed protocols, mechanistic diagrams, and characterization data serve as a comprehensive resource for researchers engaged in the synthesis of cinnamaldehyde derivatives for applications in medicinal chemistry and related fields.

References

[13] SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from vertexaisearch.cloud.google.com [18] Gaikwad, S. V., et al. (2015, April 17). Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. Retrieved from vertexaisearch.cloud.google.com [4] Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link] [19] Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from vertexaisearch.cloud.google.com [10] Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from vertexaisearch.cloud.google.com [6] PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from vertexaisearch.cloud.google.com [11] Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from vertexaisearch.cloud.google.com [20] (n.d.). Claisen-Schmidt Condensation. Retrieved from vertexaisearch.cloud.google.com [21] J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from vertexaisearch.cloud.google.com [14] CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from vertexaisearch.cloud.google.com [15] BenchChem. (n.d.). Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions. Retrieved from vertexaisearch.cloud.google.com [8] BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. Retrieved from vertexaisearch.cloud.google.com [5] Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from vertexaisearch.cloud.google.com [22] Scribd. (n.d.). Benzoylation | PDF | Amine | Hydroxide. Retrieved from vertexaisearch.cloud.google.com [23] AWS. (n.d.). SOLID PHASE BENZOYLATION OF PHENOLS AND ALCOHOLS IN MICROWAVE REACTOR: AN ECO-FRIENDLY PROTOCOL SUPPLEMENTAL MATERIAL. Retrieved from vertexaisearch.cloud.google.com [12] Collegedunia. (2022, June 17). Benzoylation of phenol in alkaline medium is known. Retrieved from vertexaisearch.cloud.google.com [2] BenchChem. (n.d.). Unmasking 2-Hydroxycinnamaldehyde and Its Metabolites: A Mass Spectrometry-Based Comparative Guide. Retrieved from vertexaisearch.cloud.google.com [17] PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov [1] The Good Scents Company. (n.d.). 2-hydroxycinnamaldehyde, 3541-42-2. Retrieved from vertexaisearch.cloud.google.com [24] (n.d.). One-Step Synthesis of ortho-Hydroxycinnamaldehyde. Retrieved from vertexaisearch.cloud.google.com MilliporeSigma. (n.d.). Aldol Condensation Reaction. Retrieved from vertexaisearch.cloud.google.com (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Retrieved from vertexaisearch.cloud.google.com [25] ChemEd X. (n.d.). Aldol Condensation Reaction - Salicylaldehyde. Retrieved from vertexaisearch.cloud.google.com [7] Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from vertexaisearch.cloud.google.com [26] ResearchGate. (2026, February 3). (PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Retrieved from vertexaisearch.cloud.google.com BenchChem. (n.d.). Application Notes and Protocols for Aldol Condensation Reactions Involving 1,3-Dioxane-2-acetaldehyde. Retrieved from vertexaisearch.cloud.google.com [27] Beilstein Journals. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from vertexaisearch.cloud.google.com (n.d.). Synthesis and Crystal Structure of 3-(1H-benzo[d][4][13][18]triazol-1-yl). Retrieved from vertexaisearch.cloud.google.com [16] BenchChem. (n.d.). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods. Retrieved from vertexaisearch.cloud.google.com [28] ResearchGate. (n.d.). benzoylation. Retrieved from vertexaisearch.cloud.google.com [29] ChemicalBook. (n.d.). This compound | 208118-56-3. Retrieved from vertexaisearch.cloud.google.com [30] Journal UIN Jakarta. (2022, May 15). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde | Azzahra | Jurnal Kimia Valensi. Retrieved from vertexaisearch.cloud.google.com [31] MDPI. (2017, July 18). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Retrieved from vertexaisearch.cloud.google.com [3] MedchemExpress.com. (n.d.). 2-Hydroxycinnamaldehyde | Anti-Tumor Agent. Retrieved from vertexaisearch.cloud.google.com [9] PubChem. (n.d.). 2-Hydroxycinnamaldehyde. Retrieved from pubchem.ncbi.nlm.nih.gov

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, a molecule featuring a unique combination of an aromatic ester and an α,β-unsaturated aldehyde. This document moves beyond a simple recitation of analytical techniques, offering a strategic and logical approach to spectroscopic data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the insights necessary to confidently determine the structure of complex organic molecules. We will delve into the practical application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques. Each step is rationalized, and all data is presented with clarity to ensure a thorough understanding of the elucidation process.

Introduction: The Molecular Blueprint

The target of our investigation is this compound. A preliminary database search reveals its fundamental properties.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.26 g/mol
IUPAC Name [2-[(E)-3-oxoprop-1-enyl]phenyl] benzoate
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C/C=O

The structure contains several key features that will be the focus of our spectroscopic analysis:

  • An ortho-disubstituted aromatic ring .

  • A benzoate ester functional group.

  • An α,β-unsaturated aldehyde moiety with (E)-stereochemistry.

The following guide will systematically utilize a suite of analytical techniques to confirm this proposed structure.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is paramount in structure elucidation. Our approach is designed to gather information systematically, with each piece of data complementing and confirming the others.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Fragmentation & Connectivity cluster_3 Detailed Structural Mapping cluster_4 Final Confirmation Molecular_Formula Determine Molecular Formula & Unsaturation (High-Resolution Mass Spectrometry) IR_Spectroscopy Infrared (IR) Spectroscopy (Identify Key Functional Groups: C=O, C-O, C=C, C-H) Molecular_Formula->IR_Spectroscopy Provides context for IR Mass_Spectrometry Mass Spectrometry (MS) (Analyze Fragmentation Patterns) IR_Spectroscopy->Mass_Spectrometry Identifies fragments 1D_NMR 1D NMR Spectroscopy (¹H: Proton Environments & Coupling ¹³C: Carbon Skeleton) Mass_Spectrometry->1D_NMR Confirms MW & fragments 2D_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) (Confirm Connectivity) 1D_NMR->2D_NMR Requires detailed analysis Structure_Confirmation Assemble Data & Confirm Structure 2D_NMR->Structure_Confirmation Finalizes connectivity

Caption: A strategic workflow for the structure elucidation of an unknown organic compound.

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

High-resolution mass spectrometry (HRMS) is the first crucial step, providing the exact molecular weight and, consequently, the molecular formula. For C₁₆H₁₂O₃, the expected monoisotopic mass is 252.07864 Da.

Electron Ionization (EI) mass spectrometry would also induce fragmentation, offering clues to the molecule's assembly.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Ion StructureFragment LostInterpretation
252[C₁₆H₁₂O₃]⁺•-Molecular Ion (M⁺•)
223[C₁₅H₁₁O₂]⁺CHOLoss of the aldehyde group
147[C₉H₇O₂]⁺C₇H₅OCleavage of the ester bond with charge on the cinnamaldehyde-containing fragment
105[C₇H₅O]⁺C₉H₇O₂Base Peak . Benzoyl cation, characteristic of benzoate esters.
77[C₆H₅]⁺CO from benzoyl cationPhenyl cation, a common fragment from benzene-containing compounds.

Causality in Fragmentation: The stability of the resulting carbocation dictates the fragmentation pathway. The benzoyl cation ([C₇H₅O]⁺) at m/z 105 is particularly stable due to resonance and is therefore often the base peak in the mass spectra of benzoate esters. Its subsequent loss of carbon monoxide to form the phenyl cation ([C₆H₅]⁺) at m/z 77 is also a characteristic fragmentation pattern.

MS_Fragmentation M Molecular Ion [C₁₆H₁₂O₃]⁺• m/z = 252 F1 [C₁₅H₁₁O₂]⁺ m/z = 223 M->F1 - CHO F2 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 (Base Peak) M->F2 - •C₉H₇O₂ F4 [C₉H₇O₂]⁺ m/z = 147 M->F4 - •C₇H₅O F3 Phenyl Cation [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample via direct infusion or through a GC column for separation from any impurities.

    • Set the ionization energy to 70 eV.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and use it to confirm the elemental composition.

    • Identify the major fragment ions and propose fragmentation pathways consistent with the suspected structure.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupInterpretation
~3060C-H stretchAromaticIndicates the presence of benzene rings.
~2850 & ~2750C-H stretchAldehydeThe two distinct peaks are characteristic of an aldehyde C-H bond.
~1735C=O stretchEsterStrong absorption typical for aromatic esters.[1]
~1685C=O stretchα,β-unsaturated AldehydeConjugation lowers the carbonyl stretching frequency.
~1625C=C stretchAlkeneCorresponds to the double bond in the propenal chain.
~1600 & ~1450C=C stretchAromaticIn-ring vibrations of the benzene rings.
~1260 & ~1100C-O stretchEsterStrong, characteristic stretches for the ester linkage.
~750C-H bendOrtho-disubstituted AromaticOut-of-plane bending characteristic of 1,2-disubstitution.

Expert Insight: The presence of two distinct carbonyl peaks is a key diagnostic feature. The higher frequency peak (~1735 cm⁻¹) is indicative of the ester, while the lower frequency peak (~1685 cm⁻¹) points to the conjugated aldehyde. The conjugation with the double bond and the aromatic ring weakens the C=O bond of the aldehyde, thus lowering its stretching frequency.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform or carbon tetrachloride) and place it in a liquid cell.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet or the pure solvent.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling (neighboring protons).

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.7 (predicted)d~7.51HAldehyde proton (CHO)
8.2 (predicted)dd~8.0, 1.52HProtons ortho to the ester C=O
7.8 (predicted)d~16.01HVinylic proton β to aldehyde C=O
7.6 (predicted)t~7.51HProton para to the ester C=O
7.5 (predicted)t~8.02HProtons meta to the ester C=O
7.4-7.2 (predicted)m-4HProtons of the ortho-disubstituted ring
6.7 (predicted)dd~16.0, 7.51HVinylic proton α to aldehyde C=O

Interpretation Rationale:

  • Aldehyde Proton (9.7 ppm): The strong deshielding effect of the carbonyl group places the aldehyde proton far downfield.

  • Vinylic Protons (7.8 and 6.7 ppm): The large coupling constant (~16.0 Hz) between these two protons is characteristic of a trans (E) configuration of the double bond. The proton β to the carbonyl is further downfield due to resonance deshielding.

  • Benzoate Protons (8.2, 7.6, 7.5 ppm): These protons exhibit a characteristic pattern for a monosubstituted benzene ring attached to an electron-withdrawing group. The ortho protons are the most deshielded.

  • Ortho-disubstituted Ring Protons (7.4-7.2 ppm): The overlapping multiplets in this region are expected for the four protons on the 1,2-disubstituted ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~193C=OAldehyde carbonyl
~165C=OEster carbonyl
~155CHVinylic carbon β to aldehyde C=O
~150CQuaternary carbon attached to ester oxygen
~135-120CH & CAromatic carbons (10 signals expected)
~128CHVinylic carbon α to aldehyde C=O

Expert Insight: The downfield region of the ¹³C NMR spectrum is highly diagnostic. The aldehyde carbonyl carbon (~193 ppm) is significantly deshielded compared to the ester carbonyl carbon (~165 ppm). The remaining signals in the 120-155 ppm range correspond to the aromatic and vinylic carbons. Due to the lack of symmetry, all 16 carbons in the molecule are expected to be chemically non-equivalent, resulting in 16 distinct signals.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously connecting the protons and carbons, confirming the overall structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the vinylic protons, and among the protons on each of the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying connectivity across quaternary carbons and functional groups. Key expected HMBC correlations include:

    • The aldehyde proton to the α- and β-vinylic carbons.

    • The ortho protons of the benzoate ring to the ester carbonyl carbon.

    • The vinylic protons to the carbons of the ortho-disubstituted ring.

2D_NMR_Logic cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H_NMR ¹H NMR (Proton Signals) COSY ¹H-¹H Connectivity (Neighboring Protons) H_NMR->COSY HSQC ¹H-¹³C Direct Correlation (C-H Bonds) H_NMR->HSQC HMBC ¹H-¹³C Long-Range Correlation (2-3 Bond Connectivity) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC

Caption: Logical relationships between 1D and 2D NMR experiments in structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY: Acquire a standard gradient-enhanced COSY experiment.

    • HSQC: Acquire a standard gradient-enhanced HSQC experiment optimized for one-bond C-H coupling.

    • HMBC: Acquire a standard gradient-enhanced HMBC experiment optimized for long-range (2-3 bond) C-H couplings.

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phasing, and baseline correction. Integrate the ¹H NMR signals and analyze the coupling patterns. Correlate the peaks in the 2D spectra to build up the molecular fragments and confirm their connectivity.

Conclusion: A Unified Structural Assignment

The collective evidence from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous confirmation of the structure of this compound.

  • MS confirms the molecular formula (C₁₆H₁₂O₃) and reveals key structural motifs through predictable fragmentation, notably the characteristic benzoyl cation.

  • IR spectroscopy identifies the essential functional groups: two distinct carbonyls (ester and conjugated aldehyde), aromatic rings, and the aldehyde C-H bond.

  • ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the presence of 12 unique protons and 16 unique carbons.

  • 2D NMR definitively connects these individual atoms, establishing the ortho-substitution pattern on one ring and the connectivity of the benzoate and prop-1-en-1-yl fragments.

This systematic, multi-technique approach ensures a self-validating system where each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment. This guide serves as a template for tackling similar challenges in the structural elucidation of complex organic molecules, emphasizing the power of a logical, evidence-based strategy.

References

  • Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10467367, this compound. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Benzoic acid, phenyl ester in NIST Chemistry WebBook. Available at: [Link]

  • UCLA Chemistry & Biochemistry (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • JoVE (2025). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • ResearchGate (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

An In-depth Technical Guide to CAS Number 208118-56-3

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of the available chemical data, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Introduction

CAS number 208118-56-3 is a unique identifier for a specific chemical substance. The purpose of this guide is to provide a thorough technical overview of this compound, consolidating available data on its chemical and physical properties, synthesis, potential mechanisms of action, and relevant experimental protocols. This document is intended to serve as a foundational resource for professionals in research and drug development who may be interested in this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the substance associated with CAS number 208118-56-3 is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₂FN₃S[1]
Molecular Weight 225.29 g/mol [1]
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified
SMILES FCCN1N=C(C=C1CN)C=2SC=CC2[1]

Synthesis and Manufacturing

A generalized workflow for the synthesis of similar heterocyclic compounds might involve the following conceptual steps:

Caption: Generalized synthetic workflow for heterocyclic compounds.

Biological Activity and Mechanism of Action

The biological activity of a compound is a critical aspect of its potential therapeutic application. Currently, there is no publicly available information detailing the specific biological targets or mechanism of action for the compound with CAS number 208118-56-3.

However, the structural motifs present in the molecule, such as the pyrazole and thiophene rings, are found in various biologically active compounds. For instance, pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Thiophene-containing molecules are also prevalent in medicinal chemistry.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological profile of this specific compound. A general workflow for investigating the mechanism of action is proposed below:

Caption: Workflow for investigating the mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Due to the limited public data on CAS number 208118-56-3, specific, validated protocols for its use are not available. However, general methodologies for handling and analyzing similar small molecules can be adapted.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a small organic molecule like the one represented by CAS number 208118-56-3.

Objective: To determine the purity of the compound.

Materials:

  • Compound (CAS 208118-56-3)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (starting point, may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable percentage of B, and increase linearly over a set time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm, or determined by a UV scan of the compound).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound based on the relative peak area of the main component.

Safety and Handling

Proper safety precautions are paramount when handling any chemical substance. The GHS pictograms associated with a related compound suggest that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While the publicly available information on the chemical with CAS number 208118-56-3 is currently limited, this guide provides a framework based on its known structural details and general principles of medicinal chemistry and drug development. The presence of pyrazole and thiophene moieties suggests that this compound could be a candidate for further investigation into its potential biological activities. The experimental workflows and protocols outlined here offer a starting point for researchers interested in exploring the properties and applications of this molecule. As more research becomes available, a more comprehensive understanding of this compound will undoubtedly emerge.

References

Sources

Whitepaper: Isolation, Semi-Synthesis, and Molecular Characterization of (E)-2-Benzoyloxycinnamaldehyde from Cinnamomum cassia

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-2-Benzoyloxycinnamaldehyde (BCA) is a potent, synthetically modified phenylpropanoid initially derived from the natural product 2'-hydroxycinnamaldehyde (HCA), which is abundant in the stem bark of Cinnamomum cassia [1]. As an advanced analog in the cinnamaldehyde library, BCA has garnered intense interest in drug development pipelines due to its robust pro-apoptotic, anti-tumor, and anti-inflammatory properties [3].

This technical guide provides a rigorous, self-validating workflow for the botanical extraction of the HCA precursor, its high-yield semi-synthetic conversion into BCA, and a mechanistic breakdown of BCA’s pharmacological signaling pathways. The protocol emphasizes causality—detailing the exact physicochemical rationales behind solvent selection, thermal limits, and quality control checkpoints.

Botanical Extraction of 2'-Hydroxycinnamaldehyde (HCA)

To obtain BCA on a preparatory scale, the native precursor 2'-hydroxycinnamaldehyde (HCA) is first isolated from Cinnamomum cassia bark. Microwave-Assisted Extraction (MAE) is the method of choice due to its ability to rapidly disrupt plant cell walls via localized dielectric heating, dramatically increasing phenylpropanoid yield compared to traditional maceration [1].

Extraction Protocol & Causality
  • Matrix Preparation: Pulverize dried Cinnamomum cassia bark into a fine powder (40-mesh) to maximize the surface-area-to-volume ratio, facilitating rapid solvent penetration.

  • Microwave-Assisted Extraction (MAE): Suspend 100 g of the bark powder in 1,000 mL of deionized water. Perform MAE at strictly monitored temperatures (70–80°C) for 10 minutes.

    • Causality Check: Why limit to 80°C? Empirical data demonstrates that while elevated temperatures increase mass transfer, exceeding 80°C negatively affects the yield of 2'-hydroxycinnamaldehyde due to the thermal degradation of the reactive α,β-unsaturated aldehyde moiety [1].

  • Liquid-Liquid Partitioning: Filter the aqueous extract, cool to room temperature, and partition three times with equal volumes of ethyl acetate (EtOAc).

    • Causality Check: Ethyl acetate is selected because it is a moderately polar hydrogen-bond acceptor. It selectively partitions intermediate-polarity phenylpropanoids (like HCA) away from highly polar plant tannins and polysaccharides that remain in the aqueous layer.

  • Validation Checkpoint (Self-Validating Step): Perform Thin Layer Chromatography (TLC) of the concentrated EtOAc fraction on silica gel using Hexane:EtOAc (7:3, v/v). A distinct UV-active spot should appear at

    
    . Spray with 2,4-dinitrophenylhydrazine (2,4-DNPH); a deep orange/red precipitate directly confirms an intact aldehyde group. Proceed only if this spot is dominant.
    

Semi-Synthetic Conversion: HCA to (E)-2-Benzoyloxycinnamaldehyde (BCA)

Because BCA occurs in exceptionally low trace amounts natively, it is efficiently semi-synthesized via the benzoylation of the phenolic hydroxyl group of HCA [4].

Synthesis Workflow
  • Reagent Solvation: Dissolve 1.0 molar equivalent (eq) of HCA in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-polar, aprotic solvent that solubilizes the reagents without participating in nucleophilic side reactions.

  • Base Addition: Add 1.5 eq of triethylamine (TEA) dropwise to the solution while stirring at 0°C.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the acyl substitution, driving the thermodynamic equilibrium forward and preventing acid-catalyzed degradation of the sensitive cinnamaldehyde backbone.

  • Acylation: Slowly introduce 1.2 eq of benzoyl chloride. Stir the reaction at room temperature for 30–45 minutes [4].

  • Quenching & Extraction: Quench the reaction with distilled water. Extract the organic layer, dry over anhydrous magnesium sulfate (

    
    ), and evaporate the DCM in vacuo.
    
  • Purification: Purify the crude residue via flash silica gel chromatography using a gradient of Hexane:EtOAc (9:1 to 7:3).

  • Validation Checkpoint: Confirm successful benzoylation via LC-MS (Electrospray Ionization). The mass spectrum must show an

    
     peak at m/z 253.08 (Calculated mass for 
    
    
    
    is 252.26 Da).

Physicochemical Properties & Stability Kinetics

Formulation scientists must account for BCA’s sensitivity to extreme pH environments. The degradation of BCA follows first-order kinetics, governed by general acid- and specific base-catalysis [2].

Table 1: Physicochemical Parameters of (E)-2-Benzoyloxycinnamaldehyde

ParameterValue / CharacteristicImpact on Formulation
Molecular Formula

Structural validation metric.
Molecular Weight 252.26 g/mol High permeability profiling.
Aqueous Solubility ~0.4 mg/mLLow solubility necessitates lipid-based nanocarriers or co-solvents (e.g., DMSO) for in vivo delivery [2].
Stability (Optimal pH) pH 2.0 – 4.0Storage formulations must be buffered to slightly acidic conditions [2].
Stability (Critical pH) pH > 9.0 (Highly Unstable)Rapid spontaneous hydrolysis occurs in alkaline buffers [2].
Temperature Profile Accelerated degradation > 40°CMust be stored at -20°C in anhydrous conditions prior to reconstitution [2].

Pharmacological Mechanism of Action

BCA exerts profound antiproliferative and pro-apoptotic effects in drug-resistant and wild-type cancer cell lines (such as HCT-116 and MCF-7) [4]. The mechanistic signaling network operates via three parallel axes:

  • ROS Generation: BCA disrupts intracellular thiol antioxidants (e.g., glutathione), triggering a spike in Reactive Oxygen Species (ROS). This directly cleaves PARP and Caspase-3, ensuring apoptosis [5].

  • Tubulin Aggregation: BCA acts as a microtubule-interfering agent. It interacts with the sulfhydryl groups of tubulin, causing tubulin aggregation, disrupting spindle assembly, and halting the cell cycle strictly at the G2/M phase [4].

  • AP-1 / NF-κB Suppression: In an inflammatory microenvironment (e.g., LPS-stimulated macrophages), BCA potently inhibits the phosphorylation of SAPK/JNK, shutting down AP-1 and NF-κB DNA binding. This halts nitric oxide (NO) production, yielding its anti-atherosclerotic and anti-inflammatory effects [3].

Below is a systemic map of BCA's intracellular signaling cascades:

G BCA (E)-2-Benzoyloxycinnamaldehyde (BCA) Thiol Depletion of Thiol Antioxidants (Glutathione) BCA->Thiol Tubulin Sulfhydryl Tubulin Aggregation BCA->Tubulin JNK Inhibition of SAPK/JNK Phosphorylation BCA->JNK ROS Intracellular ROS Spike Thiol->ROS Apoptosis Apoptosis (Caspase-3 / PARP Cleavage) ROS->Apoptosis G2M G2/M Cell Cycle Arrest Tubulin->G2M AP1 Suppression of AP-1 & NF-κB JNK->AP1 AP1->Apoptosis Decreased Survival Signals G2M->Apoptosis

Visual Mapping of BCA-induced Apoptosis and Anti-inflammatory Signaling Pathways.

References

  • Extraction Time and Temperature Affect the Extraction Efficiencies of Coumarin and Phenylpropanoids From Cinnamomum cassia Bark Using a Microwave-Assisted Extraction Method. PubMed (Elsevier B.V.).
  • Physicochemical properties of 2′-benzoyloxycinnamaldehyde. Ovid.
  • Benzoyloxycinnamaldehyde inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.
  • Induction of tumor cell death through targeting tubulin and evoking dysregulation of cell cycle regulatory proteins by multifunctional cinnamaldehydes. PLOS One / PubMed.
  • 2′-Benzoyloxycinnamaldehyde-Mediated DJ-1 Upregulation Protects MCF-7 Cells

A Comprehensive Spectroscopic and Structural Elucidation of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, a compound of interest in organic synthesis and medicinal chemistry. The structural complexity and potential for diverse biological activity necessitate a thorough characterization, for which spectroscopic methods are indispensable. This document serves as a practical resource for scientists engaged in the synthesis, identification, and application of this and related molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol [1]. Its structure, characterized by a benzoate group attached to a phenyl ring which is further substituted with a propenal moiety, suggests a rich and informative spectroscopic profile. The IUPAC name for this compound is [2-[(E)-3-oxoprop-1-enyl]phenyl] benzoate[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.7d1HAldehydic proton (-CHO)
~8.2d2HProtons ortho to the carbonyl group (Benzoyl)
~7.8d1HVinylic proton
~7.6t1HProton para to the carbonyl group (Benzoyl)
~7.5t2HProtons meta to the carbonyl group (Benzoyl)
~7.4m4HAromatic protons on the substituted phenyl ring
~6.8dd1HVinylic proton

Note: This is a predicted spectrum, and actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals several key features. The downfield singlet at approximately 9.7 ppm is characteristic of an aldehydic proton. The signals in the aromatic region (7.4-8.2 ppm) correspond to the protons of the two phenyl rings. The doublet of doublets and the doublet in the vinylic region (~6.8 and ~7.8 ppm, respectively) are indicative of the -CH=CH-CHO system, with the coupling constants providing information about the stereochemistry (likely E, as indicated in the IUPAC name).

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~193Aldehydic Carbonyl (C=O)
~165Ester Carbonyl (C=O)
~150Vinylic Carbon
~135Vinylic Carbon
~134Aromatic Carbon
~133Aromatic Carbon
~130Aromatic Carbon
~129Aromatic Carbon
~128Aromatic Carbon
~127Aromatic Carbon
~126Aromatic Carbon
~125Aromatic Carbon

Note: This is a predicted spectrum based on typical chemical shifts for the functional groups present.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show two distinct carbonyl signals: one for the ester at around 165 ppm and another for the aldehyde at a more downfield shift of approximately 193 ppm. The aromatic region will display a number of signals corresponding to the inequivalent carbons of the two phenyl rings. The two signals in the vinylic region (~135 and ~150 ppm) confirm the presence of the carbon-carbon double bond.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2850, ~2750WeakAldehydic C-H Stretch
~1735StrongEster C=O Stretch
~1690StrongAldehyde C=O Stretch
~1600, ~1480MediumAromatic C=C Stretch
~1270StrongEster C-O Stretch

Note: This is a predicted spectrum based on characteristic absorption frequencies.

Interpretation of the IR Spectrum

The IR spectrum of this compound is predicted to be dominated by two strong carbonyl absorption bands: one for the ester group around 1735 cm⁻¹ and another for the aldehyde at approximately 1690 cm⁻¹. The presence of the aldehyde is further supported by the characteristic weak C-H stretching bands around 2850 and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and use a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be taken and subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

m/zAdduct
253.08592[M+H]⁺
275.06786[M+Na]⁺
270.11246[M+NH₄]⁺

Source: PubChem[2]

Interpretation of the Mass Spectrum

The mass spectrum, likely obtained using a soft ionization technique like electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 253.08592, confirming the molecular weight of 252.26 g/mol . Adducts with sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ are also commonly observed.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway 2-hydroxycinnamaldehyde 2-hydroxycinnamaldehyde product This compound 2-hydroxycinnamaldehyde->product Pyridine, DCM benzoyl_chloride Benzoyl chloride benzoyl_chloride->product

Caption: Proposed synthesis of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data and established principles, provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. This information is critical for researchers in drug discovery and development, enabling further investigation into the compound's biological activities.

References

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). Available from: [Link].

  • The Royal Society of Chemistry. Supporting information. Available from: [Link].

  • PubChemLite. This compound. Available from: [Link].

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0175328). Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • RSC Publishing. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Available from: [Link].

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of 3-(1H-benzo[d][4][5]triazol-1-yl). Available from: [Link].

  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available from: [Link].

  • ResearchGate. Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Available from: [Link].

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available from: [Link].

  • NIST WebBook. Benzoic acid, phenyl ester. Available from: [Link].

  • ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Available from: [Link].

  • NIST WebBook. Benzoic acid, phenyl ester. Available from: [Link].

  • Chegg.com. Solved Include an IR spectrum of the phenyl benzoate. Available from: [Link].

  • SIELC Technologies. Phenyl benzoate. Available from: [Link].

Sources

Methodological & Application

The Strategic Utility of (E)-2-Benzoyloxycinnamaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary organic synthesis, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. (E)-2-Benzoyloxycinnamaldehyde emerges as a highly valuable and multifaceted scaffold, offering a unique combination of reactive functional groups that can be selectively addressed to forge intricate carbocyclic and heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic applications of (E)-2-Benzoyloxycinnamaldehyde, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Bifunctional Building Block

(E)-2-Benzoyloxycinnamaldehyde is an α,β-unsaturated aldehyde bearing a benzoyloxy group on the ortho position of the phenyl ring. This strategic arrangement of functional groups—an electron-deficient dienophile/Michael acceptor and a latent phenolic hydroxyl group—renders it a powerful tool for a variety of synthetic transformations. Its utility stems from the ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key intermediate in the synthesis of diverse molecular frameworks, some of which have shown promising biological activities, including anti-cancer properties.[1][2]

The presence of the benzoyloxy group serves a dual purpose: it acts as a directing group and can be readily hydrolyzed to reveal a phenol, providing a handle for further functionalization. This inherent versatility allows for the sequential or cascade construction of complex molecules from a relatively simple starting material.

Synthesis of (E)-2-Benzoyloxycinnamaldehyde: A Detailed Protocol

The preparation of (E)-2-Benzoyloxycinnamaldehyde is readily achieved from the commercially available (E)-2-hydroxycinnamaldehyde through a standard acylation reaction. The following protocol outlines a reliable method for its synthesis.

Table 1: Reagents and Materials for the Synthesis of (E)-2-Benzoyloxycinnamaldehyde
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityStoichiometric Ratio
(E)-2-HydroxycinnamaldehydeC₉H₈O₂148.161.0 g1.0 eq
Benzoyl ChlorideC₇H₅ClO140.571.04 mL1.2 eq
PyridineC₅H₅N79.105 mLSolvent/Base
Dichloromethane (DCM)CH₂Cl₂84.9320 mLSolvent
1 M Hydrochloric Acid (HCl)HCl36.46As neededWorkup
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededWorkup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededDrying Agent
Experimental Protocol:
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-2-hydroxycinnamaldehyde (1.0 g, 6.75 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Base: Add pyridine (5 mL) to the solution. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.04 mL, 8.10 mmol) dropwise to the stirred solution over a period of 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (E)-2-Benzoyloxycinnamaldehyde.

Synthesis of (E)-2-Benzoyloxycinnamaldehyde 2-Hydroxycinnamaldehyde 2-Hydroxycinnamaldehyde Reaction Acylation 2-Hydroxycinnamaldehyde->Reaction Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction Pyridine_DCM Pyridine, DCM, 0°C to RT Pyridine_DCM->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product (E)-2-Benzoyloxycinnamaldehyde Purification->Product

Caption: Workflow for the synthesis of (E)-2-Benzoyloxycinnamaldehyde.

Application in Diels-Alder Reactions: Accessing Complex Polycyclic Scaffolds

The electron-deficient alkene moiety in (E)-2-Benzoyloxycinnamaldehyde makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[3][4] This powerful transformation allows for the stereospecific construction of six-membered rings, which are prevalent in numerous natural products and pharmaceuticals.

Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction of (E)-2-Benzoyloxycinnamaldehyde with cyclopentadiene, a highly reactive diene, to form a bicyclic adduct.

Table 2: Reagents and Materials for Diels-Alder Reaction
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityStoichiometric Ratio
(E)-2-BenzoyloxycinnamaldehydeC₁₆H₁₂O₃252.27500 mg1.0 eq
Cyclopentadiene (freshly cracked)C₅H₆66.100.4 mL2.5 eq
TolueneC₇H₈92.1410 mLSolvent
Lewis Acid Catalyst (optional)e.g., BF₃·OEt₂141.9310 mol%Catalyst
Experimental Protocol:
  • Reaction Setup: In a sealed tube, dissolve (E)-2-Benzoyloxycinnamaldehyde (500 mg, 1.98 mmol) in toluene (10 mL).

  • Addition of Diene: Add freshly cracked cyclopentadiene (0.4 mL, 4.95 mmol) to the solution. Note: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature and must be "cracked" by heating to regenerate the monomer before use.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. The reaction can be accelerated by the addition of a Lewis acid catalyst (e.g., 10 mol% BF₃·OEt₂) at a lower temperature (e.g., 0 °C to room temperature).

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of endo and exo diastereomers, can be purified by column chromatography on silica gel to isolate the major adduct.

Mechanistic Rationale:

The Diels-Alder reaction is a concerted pericyclic reaction where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] The electron-withdrawing aldehyde group of (E)-2-Benzoyloxycinnamaldehyde lowers the energy of its LUMO, making it more reactive towards the electron-rich diene. The reaction typically proceeds via a suprafacial-suprafacial approach of the diene and dienophile, leading to a cyclic transition state.

Diels-Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Cyclopentadiene (Diene) TS [4+2] Cyclic Transition State Diene->TS HOMO Dienophile (E)-2-Benzoyloxycinnamaldehyde (Dienophile) Dienophile->TS LUMO Adduct Bicyclic Adduct TS->Adduct

Caption: Mechanism of the Diels-Alder reaction.

Organocatalytic Michael Addition: Asymmetric Synthesis of Functionalized Aldehydes

The α,β-unsaturated aldehyde functionality of (E)-2-Benzoyloxycinnamaldehyde also makes it an excellent substrate for asymmetric organocatalytic Michael additions.[6] This reaction allows for the enantioselective formation of a new carbon-carbon bond at the β-position, leading to chiral aldehydes that are valuable synthetic intermediates.

Protocol: Asymmetric Michael Addition of Dimethyl Malonate

This protocol details the enantioselective addition of dimethyl malonate to (E)-2-Benzoyloxycinnamaldehyde using a chiral secondary amine catalyst.

Table 3: Reagents and Materials for Organocatalytic Michael Addition
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityStoichiometric Ratio
(E)-2-BenzoyloxycinnamaldehydeC₁₆H₁₂O₃252.27252 mg1.0 eq
Dimethyl MalonateC₅H₈O₄132.110.17 mL1.5 eq
(S)-Diphenylprolinol Silyl EtherC₂₆H₃₁NOSi417.6220 mol%Catalyst
Benzoic AcidC₇H₆O₂122.1220 mol%Co-catalyst
TolueneC₇H₈92.142 mLSolvent
Experimental Protocol:
  • Reaction Setup: To a vial, add (S)-diphenylprolinol silyl ether (83.5 mg, 0.2 mmol) and benzoic acid (24.4 mg, 0.2 mmol).

  • Addition of Reactants: Add toluene (2 mL), followed by (E)-2-Benzoyloxycinnamaldehyde (252 mg, 1.0 mmol) and dimethyl malonate (0.17 mL, 1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring and Purification: Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to yield the chiral Michael adduct.

Mechanistic Rationale:

The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a transient enamine intermediate. This enamine formation raises the HOMO of the substrate, making it more nucleophilic. The nucleophilic β-carbon of the enamine then attacks the dimethyl malonate. The stereochemistry is controlled by the chiral environment created by the catalyst, which directs the approach of the nucleophile to one face of the enamine. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral aldehyde product.

Michael_Addition_Mechanism cluster_catalytic_cycle Catalytic Cycle Aldehyde (E)-2-Benzoyloxycinnamaldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Nucleophile Nucleophile Dimethyl Malonate Iminium->Catalyst Regeneration Product Chiral Michael Adduct Iminium->Product + H₂O

Sources

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 2-benzoyloxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-benzoyloxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges, particularly low reaction yields, encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-benzoyloxycinnamaldehyde, and where are the common pitfalls leading to low yield?

The synthesis of 2-benzoyloxycinnamaldehyde is typically a multi-step process that begins with a commercially available starting material, cinnamaldehyde. The general pathway involves the introduction of a hydroxyl group at the ortho- (2-) position of the benzene ring, followed by benzoylation of this hydroxyl group.

The primary route can be summarized in three main stages:

  • Nitration: Introduction of a nitro group at the 2-position of cinnamaldehyde.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group to form 2-hydroxycinnamaldehyde.

  • Benzoylation: Acylation of the hydroxyl group to yield the final product, 2-benzoyloxycinnamaldehyde.

Low yields can occur at any of these stages. Common issues include poor regioselectivity during nitration, incomplete reduction, inefficient diazotization, and side reactions during the final benzoylation step.

Troubleshooting Guide: Step-by-Step Synthesis

This section provides a detailed breakdown of each synthetic step, addressing potential issues and offering solutions in a question-and-answer format.

Part 1: Synthesis of 2-Hydroxycinnamaldehyde (The Precursor)

The successful synthesis of the precursor, 2-hydroxycinnamaldehyde, is critical for the overall yield of the final product. This is typically achieved through a three-step process starting from cinnamaldehyde.[1][2]

Q2: My nitration of cinnamaldehyde results in a low yield of the desired 2-nitrocinnamaldehyde and a mixture of isomers. How can I improve this?

This is a common problem often stemming from inadequate temperature control and the choice of nitrating agent.

Possible Causes and Solutions:

  • Inadequate Temperature Control: The nitration of cinnamaldehyde is a highly exothermic reaction. If the temperature rises above the optimal range of 0-5 °C, side reactions and the formation of undesired isomers (like the para-nitro isomer) are more likely to occur.

    • Solution: Employ an efficient cooling bath (e.g., an ice-salt bath) and ensure vigorous stirring. The nitrating agent should be added slowly and dropwise to maintain a consistent low temperature throughout the addition.[1]

  • Formation of the Para-Isomer: Standard nitrating conditions can lead to a mixture of ortho- and para-nitrocinnamaldehyde.

    • Solution: The use of acetic anhydride as a solvent and dehydrating agent has been shown to favor the formation of the desired ortho-isomer.[3]

  • Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted cinnamaldehyde in your product mixture.

    • Solution: A typical reaction time is 3-4 hours at 0-5 °C. It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Moisture Contamination: The presence of water can deactivate the nitrating agent and lead to lower yields.

    • Solution: Ensure that you use freshly distilled cinnamaldehyde and anhydrous acetic anhydride.

Q3: After the nitration reaction, I'm left with a dark, oily gunk instead of a crystalline product. What went wrong?

The formation of a dark, viscous residue is often indicative of side reactions and decomposition, which can be caused by several factors during the reaction or work-up.

Possible Causes and Solutions:

  • Excessive Nitration or Oxidation: If the reaction conditions are too harsh (e.g., temperature too high, incorrect concentration of nitric acid), oxidation of the aldehyde group or further nitration can occur, leading to a complex mixture of byproducts.

  • Work-up Issues: The work-up procedure is critical. Adding the reaction mixture to water can be highly exothermic and may liberate dissolved gases, causing foaming.

    • Solution: The work-up should be performed carefully, with efficient cooling. The product, 2-nitrocinnamaldehyde, is a solid and should precipitate from the solution. If an oily substance is obtained, it suggests the presence of significant impurities. Purification can be achieved by recrystallization from ethanol.[3]

Q4: I am struggling to achieve a clean and complete reduction of 2-nitrocinnamaldehyde to 2-aminocinnamaldehyde. What are the recommended methods and how can I troubleshoot a sluggish or incomplete reaction?

The reduction of an aromatic nitro group in the presence of other reducible functional groups (an aldehyde and an alkene) requires a careful choice of reducing agent to ensure chemoselectivity.

Recommended Method: Iron in the presence of an acid.

A common and effective method is the use of iron powder with an acid source, such as ammonium chloride in a mixed solvent system like methanol/water.[1]

Troubleshooting Low Yield in the Reduction Step:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress by TLC until the starting material is fully consumed. The reaction is typically run at reflux, and extending the reflux time may be necessary.

  • Purity of Starting Material: Impurities from the nitration step can interfere with the reduction.

    • Solution: Ensure the 2-nitrocinnamaldehyde is reasonably pure before proceeding. Recrystallization is an effective purification method.

  • Activity of Iron: The iron powder used should be activated.

    • Solution: Pre-washing the iron powder with dilute acid can help remove any passivating oxide layer.

  • Alternative Reducing Agents: If the iron-based method is not providing satisfactory results, other methods can be considered, though they may require more careful optimization to avoid over-reduction. These include:

    • Catalytic Hydrogenation: Using catalysts like Pd/C is a powerful reduction method. However, conditions must be carefully controlled to avoid reduction of the cinnamaldehyde double bond or the aldehyde group.

    • Sodium Dithionite: This reagent can be effective for the reduction of aromatic nitro groups.

Q5: The conversion of 2-aminocinnamaldehyde to 2-hydroxycinnamaldehyde is giving me a very low yield. What are the critical parameters for this transformation?

The diazotization of an aromatic amine followed by hydrolysis to the corresponding phenol is a classic transformation that is highly sensitive to reaction conditions.

Critical Parameters and Troubleshooting:

  • Temperature Control: The formation of the diazonium salt is crucial and must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.

    • Solution: Use an ice bath to maintain the temperature during the dropwise addition of the sodium nitrite solution.

  • Stability of the Diazonium Salt: The diazonium salt of 2-aminocinnamaldehyde can be unstable.

    • Solution: The hydrolysis step, where the diazonium salt is converted to the phenol, should be initiated promptly after the diazotization is complete. This is often achieved by adding the cold diazonium salt solution to hot, dilute acid.

  • Incomplete Diazotization: An insufficient amount of nitrous acid (generated from sodium nitrite and a strong acid like sulfuric acid) will lead to incomplete conversion of the starting amine.

    • Solution: Ensure the correct stoichiometry of sodium nitrite is used. The addition should be slow to allow for the controlled generation of nitrous acid.

  • Side Reactions: Diazonium salts are reactive intermediates and can participate in a variety of side reactions if not handled correctly.

    • Solution: The work-up should be performed efficiently to isolate the desired 2-hydroxycinnamaldehyde. Extraction with an appropriate organic solvent, such as ethyl acetate, is a common method.

Part 2: Benzoylation of 2-Hydroxycinnamaldehyde

The final step in the synthesis is the O-benzoylation of 2-hydroxycinnamaldehyde to yield 2-benzoyloxycinnamaldehyde. The Schotten-Baumann reaction is a widely used method for this transformation.

Q6: I am attempting the benzoylation of 2-hydroxycinnamaldehyde using the Schotten-Baumann reaction, but the yield is very low. What are the likely causes?

The Schotten-Baumann reaction involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[4][5][6] While it is a robust reaction, several factors can lead to low yields, especially with a substrate like 2-hydroxycinnamaldehyde which has multiple reactive sites.

Possible Causes and Solutions:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water, which is present in the aqueous base solution of the Schotten-Baumann reaction. This side reaction consumes the acylating agent.

    • Solution:

      • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the yield. The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the benzoyl chloride, minimizing the hydrolysis of the latter.[2][7] This method has been shown to be rapid and efficient, often giving quantitative yields at low temperatures (0 °C) in a short reaction time (e.g., 5 minutes).[1]

      • Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, promoting the desired reaction.

  • Competing C-Acylation (Fries Rearrangement): While O-acylation is kinetically favored, under certain conditions (e.g., presence of Lewis acids), the initially formed ester can rearrange to a C-acylated product (an aryl ketone).

    • Solution: The Schotten-Baumann conditions (aqueous base) generally favor O-acylation. Avoid the use of Lewis acid catalysts if only the O-acylated product is desired.

  • Reaction with the Aldehyde Group: While less likely under these conditions, the aldehyde group could potentially react, especially if the reaction conditions are not well-controlled.

    • Solution: Maintaining a low reaction temperature and using the appropriate stoichiometry of reagents can help minimize side reactions.

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be deprotonated to the more nucleophilic phenoxide ion for the reaction to proceed efficiently.

    • Solution: Ensure a sufficient amount of a strong enough base (like NaOH) is used to deprotonate the phenol.

  • Purity of 2-Hydroxycinnamaldehyde: Impurities from the previous steps can interfere with the benzoylation reaction.

    • Solution: It is advisable to purify the 2-hydroxycinnamaldehyde by column chromatography before proceeding to the benzoylation step.

Q7: What are the best practices for purifying the final product, 2-benzoyloxycinnamaldehyde?

Purification is crucial to obtain a high-purity final product.

Recommended Purification Strategy:

  • Work-up: After the reaction is complete, the organic layer should be separated and washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted benzoyl chloride and benzoic acid (formed from hydrolysis). This is followed by washing with water and then brine.

  • Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

  • Column Chromatography: The crude product should be purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from any remaining impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Data Summary and Protocols

Table 1: Summary of Troubleshooting Strategies for Low Yield
Reaction Step Common Problem Recommended Solution(s)
Nitration Low yield, isomer formationMaintain temperature at 0-5 °C, use acetic anhydride as solvent, add nitrating agent dropwise.
Dark, oily productCareful work-up with cooling, recrystallize from ethanol.
Reduction Incomplete reactionMonitor by TLC, ensure active iron powder, consider extending reflux time.
Diazotization Low yield of phenolMaintain temperature at 0-5 °C, perform hydrolysis promptly after diazotization.
Benzoylation Hydrolysis of benzoyl chlorideUse a phase-transfer catalyst, ensure vigorous stirring in a biphasic system.
Impure productWash with dilute base during work-up, purify by column chromatography.
Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxycinnamaldehyde

This is a three-step protocol adapted from established procedures.[1][2]

Step A: Nitration of Cinnamaldehyde

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of freshly distilled cinnamaldehyde and acetic anhydride to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of concentrated nitric acid in glacial acetic acid dropwise, maintaining the temperature below 5 °C with vigorous stirring.

  • After the addition is complete, continue stirring at 0-5 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding it to ice-water.

  • Collect the precipitated 2-nitrocinnamaldehyde by filtration, wash with cold water, and recrystallize from ethanol.

Step B: Reduction of 2-Nitrocinnamaldehyde

  • To a flask containing 2-nitrocinnamaldehyde, add a mixture of methanol and water.

  • Add iron powder and ammonium chloride.

  • Reflux the mixture under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Filter the hot reaction mixture to remove the iron catalyst.

  • Remove the solvent under reduced pressure to obtain crude 2-aminocinnamaldehyde.

Step C: Diazotization and Hydrolysis of 2-Aminocinnamaldehyde

  • Dissolve the crude 2-aminocinnamaldehyde in dilute sulfuric acid and cool the solution to 0-5 °C.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir for approximately one hour at this temperature.

  • Add the cold diazonium salt solution to a separate flask containing hot dilute acid to effect hydrolysis.

  • Cool the mixture and extract the 2-hydroxycinnamaldehyde with ethyl acetate.

  • Dry the organic layer, remove the solvent, and purify the crude product by column chromatography.

Protocol 2: Benzoylation of 2-Hydroxycinnamaldehyde using Phase-Transfer Catalysis

This protocol is based on efficient O-acylation methods for phenols.[1][2][7]

  • In a flask, dissolve 2-hydroxycinnamaldehyde in an organic solvent such as dichloromethane.

  • Add an aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium chloride).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Continue to stir vigorously at 0 °C. The reaction is often complete within a short period (e.g., 5-30 minutes). Monitor by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with dilute sodium bicarbonate solution, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 2-benzoyloxycinnamaldehyde by column chromatography.

Visualizations

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow Cinnamaldehyde Cinnamaldehyde Nitrocinnamaldehyde 2-Nitrocinnamaldehyde Cinnamaldehyde->Nitrocinnamaldehyde Nitration Aminocinnamaldehyde 2-Aminocinnamaldehyde Nitrocinnamaldehyde->Aminocinnamaldehyde Reduction Hydroxycinnamaldehyde 2-Hydroxycinnamaldehyde Aminocinnamaldehyde->Hydroxycinnamaldehyde Diazotization & Hydrolysis FinalProduct 2-Benzoyloxycinnamaldehyde Hydroxycinnamaldehyde->FinalProduct Benzoylation

Caption: Synthetic pathway to 2-benzoyloxycinnamaldehyde.

Diagram 2: Troubleshooting Low Yield in Benzoylation

Troubleshooting_Benzoylation Start Low Yield in Benzoylation CheckHydrolysis Check for Benzoyl Chloride Hydrolysis Start->CheckHydrolysis CheckPurity Assess Precursor Purity Start->CheckPurity CheckConditions Evaluate Reaction Conditions Start->CheckConditions SolutionPTC Implement Phase-Transfer Catalysis (PTC) CheckHydrolysis->SolutionPTC SolutionStirring Ensure Vigorous Stirring CheckHydrolysis->SolutionStirring SolutionPurify Purify 2-Hydroxycinnamaldehyde (Column Chromatography) CheckPurity->SolutionPurify CheckConditions->SolutionStirring SolutionTemp Maintain Low Temperature (0 °C) CheckConditions->SolutionTemp

Caption: Decision tree for troubleshooting low benzoylation yield.

References

  • Hashimoto, I., & Higashi, K. (1993). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Serbian Chemical Society, 58(2), 149-155. [Link]

  • BenchChem. (2025).
  • Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure. [Link]

  • Simion, A., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Taylor & Francis Online, 42(11), 2369-2374. [Link]

  • Kawasaki, T., Ishida, N., & Murakami, M. (2020). Photoinduced Specific Acylation of Phenolic Hydroxy Groups with Aldehydes. Angewandte Chemie International Edition, 59(42), 18267-18271. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions. BenchChem Technical Support.
  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. [Link]

  • Fakhrudin, N., et al. (2021). Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. RSC Advances, 11(45), 28226-28237. [Link]

  • BenchChem. (2025).
  • De La Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron, 45(5), 1533-1540. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]

  • Zhong, C. (2009). Process for Purification of Cinnamicaldehyde from Cinnamon Oil. Chemistry and Industry of Forest Products, 29(6), 65-68. [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Acylation of phenols. [Link]

  • American Journal of Applied Science and Technology. (2025).
  • Organic Syntheses. (n.d.). o-NITROCINNAMALDEHYDE. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate. This guide provides in-depth answers, troubleshooting advice, and validated protocols for researchers studying the stability and degradation of this molecule under acidic conditions. As Senior Application Scientists, our goal is to explain the chemical principles behind the observable results, enabling you to design robust experiments and interpret your data with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in acidic environments.

Q1: What are the primary points of chemical instability for this molecule in an acidic medium?

The structure of this compound contains two principal functional groups that are susceptible to degradation under acidic conditions:

  • Ester Linkage: The phenyl benzoate group is an ester, which is known to undergo acid-catalyzed hydrolysis.[1][2] This is typically the most significant and predictable degradation pathway.

  • α,β-Unsaturated Aldehyde: This system, a derivative of cinnamaldehyde, is also reactive. The conjugated system and the electrophilic aldehyde carbon can participate in various reactions, including hydration, polymerization, and other rearrangements, particularly under forcing conditions.[3][4]

Q2: What is the primary degradation pathway and what are the expected initial products?

The most probable and primary degradation route is the acid-catalyzed hydrolysis of the ester bond.[5][6] This reaction involves the nucleophilic attack of a water molecule on the protonated carbonyl carbon of the ester.

The expected degradation products from this primary pathway are:

  • Benzoic Acid

  • 2-((E)-3-oxoprop-1-en-1-yl)phenol (also known as (E)-2-hydroxycinnamaldehyde)

This reaction is reversible, so using a large excess of water (as is typical in aqueous acidic solutions) will drive the equilibrium toward the hydrolysis products.[5]

G parent This compound intermediate Protonated Intermediate parent->intermediate + H₃O⁺ (Protonation) intermediate->parent - H₃O⁺ products Benzoic Acid + 2-((E)-3-oxoprop-1-en-1-yl)phenol intermediate->products + H₂O (Nucleophilic Attack & Rearrangement) products->intermediate - H₂O

Caption: Primary acid-catalyzed hydrolysis pathway.

Q3: What analytical techniques are best suited for monitoring this degradation?

A well-designed analytical method is crucial for accurately tracking the degradation process.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is the method of choice. It can effectively separate the relatively nonpolar parent compound from its more polar hydrolysis products (benzoic acid and the phenolic aldehyde).

  • UV Detection: A UV detector, particularly a Photodiode Array (PDA) detector, is ideal. It allows you to monitor multiple wavelengths simultaneously, which helps in identifying and quantifying both the parent compound and its degradants, which will have different UV absorbance maxima.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying unknown degradation products.[7][8] If you observe unexpected peaks in your chromatogram, LC-MS can provide the mass-to-charge ratio (m/z) and fragmentation data needed to elucidate their structures.

Q4: What typical conditions are used for an acidic forced degradation study?

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10] While conditions must be optimized for each molecule, a common starting point for acid hydrolysis is:

ParameterTypical ConditionRationale
Acid 0.1 M to 1.0 M Hydrochloric Acid (HCl)Provides a clean, non-oxidizing acidic environment.[9]
Temperature Room Temperature to 60 °CElevated temperatures accelerate the rate of degradation to achieve significant change in a reasonable timeframe.[9]
Duration Several hours to 7 daysThe goal is to achieve 5-20% degradation of the active ingredient.[11] Excessive degradation can lead to complex secondary products that obscure the primary pathway.
Drug Conc. 1 mg/mL (recommended)A standard concentration that typically provides a good response in most analytical systems.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during stability studies of this compound.

Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
Inconsistent or Non-Reproducible Degradation Rates 1. Inaccurate pH/Acid Concentration: Small variations in H⁺ concentration can significantly impact the reaction rate. 2. Temperature Fluctuations: Hydrolysis rates are highly dependent on temperature.Solution: Always use a calibrated pH meter or perform a titration to confirm the exact molarity of your acid solution. Use a temperature-controlled water bath or incubator to maintain a constant temperature (±1 °C) throughout the experiment.
Degradation is Much Faster or Slower Than Expected 1. Incorrect Temperature: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. 2. Inappropriate Acid Strength: The reaction may be much more or less sensitive to acid catalysis than anticipated.Solution: Verify your incubation temperature. If degradation is too fast, decrease the temperature or lower the acid concentration (e.g., from 0.1 M to 0.01 M HCl). If too slow, increase the temperature in controlled increments (e.g., 10 °C) or increase the acid concentration.
Multiple Unexpected Peaks Appear in the Chromatogram 1. Secondary Degradation: The primary product, 2-((E)-3-oxoprop-1-en-1-yl)phenol, may itself be unstable. 2. Aldehyde Moiety Reactions: The α,β-unsaturated aldehyde can undergo acid-catalyzed polymerization or addition reactions.[12]Solution: Analyze samples at earlier time points to capture the primary degradation before secondary reactions dominate. Use milder conditions (lower temperature or acid concentration). Employ LC-MS to identify these unknown peaks and propose secondary degradation pathways.
Poor Mass Balance in Quantitative Analysis 1. Poor UV Absorbance of Degradants: Degradation products may have low or no absorbance at the wavelength used to monitor the parent compound. 2. Precipitation of Products: Benzoic acid has limited aqueous solubility, especially at lower pH. 3. Adsorption to Surfaces: The parent compound or degradants may adsorb to the walls of the storage container (e.g., glass or plastic vials).Solution: Use a PDA detector to create a 3D data field (absorbance vs. time vs. wavelength) to find the optimal wavelength for all components. If precipitation is suspected, visually inspect samples and consider using a co-solvent (e.g., acetonitrile, methanol) if it doesn't interfere with the reaction. Use silanized glass vials to minimize adsorption.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform initial scoping experiments to tailor the conditions to your specific objectives.

Protocol 1: General Procedure for Acidic Forced Degradation Study

This protocol is designed to assess the degradation kinetics under controlled acidic conditions.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Reaction Solution: In a 10 mL volumetric flask, add 1 mL of the stock solution. Make up the volume with 0.1 M HCl to achieve a final drug concentration of 1 mg/mL. Ensure the organic solvent is less than 10% of the final volume to maintain predominantly aqueous conditions.

  • Incubation: Tightly cap the flask and place it in a calibrated water bath set to 50 °C. Prepare a "time zero" (T₀) sample immediately.

  • Sampling: Withdraw aliquots (e.g., 100 µL) at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into a vial containing a neutralizing buffer or the mobile phase to stop further degradation. Dilute to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Caption: Workflow for an acidic forced degradation study.

Protocol 2: Starting RP-HPLC-UV Method for Stability Analysis

This method provides a baseline for separating the parent compound from its primary degradation products. It will likely require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 310 nm (or PDA scan from 200-400 nm)

Expected Elution Order: Benzoic Acid (most polar, earliest elution) -> 2-((E)-3-oxoprop-1-en-1-yl)phenol -> this compound (least polar, latest elution).

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

  • Bartleby. (n.d.). Sample Resume : Hydrolysis Of Phenyl Benzoate. Retrieved from [Link]

  • PubMed. (2016, May 15). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. Retrieved from [Link]

  • PMC. (n.d.). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Retrieved from [Link]

  • PMC. (2025, October 15). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • SpringerLink. (n.d.). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Retrieved from [Link]

  • R Discovery. (2026, March 1). High throughput method for the determination of α, β-unsaturated aldehydes in edible oils: A UV-vis analysis. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Crystal Structure of 3-(1H-benzo[d][1][2][5]triazol-1-yl). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. Retrieved from [Link]

  • PMC. (2020, May 20). Characteristics and hazards of the cinnamaldehyde oxidation process. Retrieved from [Link]

  • MDPI. (2024, November 18). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 16). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Retrieved from [Link]

  • ECS. (n.d.). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • NICNAS. (2016, February 5). Benzoic acid, phenyl ester: Human health tier II assessment. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of (E)-2-Benzoyloxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of (E)-2-Benzoyloxycinnamaldehyde through recrystallization, designed for chemistry professionals. This document provides detailed troubleshooting, frequently asked questions, and step-by-step protocols to address common challenges in obtaining high-purity material.

As a Senior Application Scientist, this guide is structured to provide both foundational knowledge and advanced troubleshooting techniques for the purification of (E)-2-Benzoyloxycinnamaldehyde. Recrystallization is a powerful technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The success of this method hinges on the careful selection of a solvent and precise control over the crystallization process.[3] This guide provides the causal logic behind each step to empower researchers to adapt and overcome experimental challenges.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of (E)-2-Benzoyloxycinnamaldehyde in a direct question-and-answer format.

Question 1: I've followed the procedure, but my crystal yield is very low or non-existent. What went wrong?

Answer: This is the most frequent challenge in recrystallization and typically points to one of several issues related to solubility and saturation.

  • Cause A: Excessive Solvent: The most common reason for low yield is the use of too much solvent.[4][5] While the goal is to dissolve the compound in hot solvent, using a large excess means the solution may never become saturated upon cooling, preventing crystal formation. Even at low temperatures, the compound will have some finite solubility, and this loss is magnified with a larger solvent volume.[4]

    • Solution: Gently boil off a portion of the solvent to reduce the total volume and concentrate the solution.[5][6] Allow the concentrated solution to cool again.

  • Cause B: Supersaturation: Sometimes a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[4][5] Crystal formation requires a nucleation point to begin.[5]

    • Solution 1 (Induce Crystallization): Scratch the inner wall of the flask just below the solvent's surface with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for nucleation to begin.[4][5][7]

    • Solution 2 (Seed Crystals): If available, add a single, tiny crystal of pure (E)-2-Benzoyloxycinnamaldehyde to the cooled solution. This "seed" provides a perfect template for further crystal growth.[4][7]

  • Cause C: Insufficient Cooling: The solubility difference between hot and cold solvent is the driving force of recrystallization. If the solution is not cooled sufficiently, a significant amount of the product will remain dissolved.[7]

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[3][7]

Question 2: My compound is separating from the solution as an oily liquid instead of solid crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[6] This is often caused by the solution being highly supersaturated or the presence of impurities that depress the compound's melting point.

  • Solution A (Reduce Saturation Rate): The most direct approach is to reheat the solution until the oil redissolves completely. Add a small, additional amount (1-5%) of the hot solvent to slightly decrease the saturation level.[5][6] Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it on a cooling hot plate can promote the formation of an ordered crystal lattice instead of an oil.[5]

  • Solution B (Modify Solvent System): Oiling out can be more common in mixed-solvent systems.[5] Try reheating and adding more of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[6]

  • Solution C (Remove Impurities): If the sample is heavily impure, this can lower the melting point of the mixture. If colored impurities are present, consider a charcoal treatment (see Protocol 3).[6]

Question 3: The final crystals are colored, even though the pure compound should be white or off-white. How do I remove the color?

Answer: Colored impurities are common byproducts in organic synthesis. They are often large, polar molecules that can be effectively removed with activated charcoal.

  • Solution (Charcoal Treatment): Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[1][4] After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a "pinch" or ~1-2% by weight). Keep the solution hot for a few minutes to allow for adsorption. The charcoal, along with the adsorbed impurities, must then be removed by a hot filtration step before the solution is allowed to cool.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for (E)-2-Benzoyloxycinnamaldehyde?

An ideal solvent should:

  • Dissolve the compound completely when hot (at or near its boiling point).[3]

  • Dissolve the compound sparingly or not at all when cold (at room temperature or in an ice bath).[3]

  • Either dissolve impurities at all temperatures or not at all, so they can be removed by filtration.

  • Not react chemically with (E)-2-Benzoyloxycinnamaldehyde.[3]

  • Have a boiling point below the melting point of the compound to prevent oiling out.

  • Be sufficiently volatile to be easily removed from the final crystals during drying.[3]

Q2: How do I select a suitable solvent or solvent system?

The principle of "like dissolves like" is a good starting point.[4] (E)-2-Benzoyloxycinnamaldehyde is a relatively large molecule with two aromatic rings, an ester, and an α,β-unsaturated aldehyde. This structure makes it moderately polar. Solvents like ethanol, isopropanol, ethyl acetate, or toluene are good candidates to screen. A mixed-solvent system, such as ethyl acetate/hexanes or ethanol/water, is often highly effective.[3][9]

Table 1: Solvent Screening Guide for (E)-2-Benzoyloxycinnamaldehyde

Solvent ClassExample SolventsPredicted Solubility ProfileSuitability
Polar Protic Ethanol, IsopropanolLikely soluble when hot, less soluble when cold.Good candidates for single-solvent recrystallization.
Polar Aprotic Ethyl Acetate, AcetoneMay be too soluble even at room temperature.Good as the "soluble" component in a mixed-solvent system.[10]
Aromatic TolueneModerately soluble due to aromatic rings.Potential single solvent, but higher boiling point may be a concern.
Non-Polar Hexanes, HeptaneLikely poorly soluble at all temperatures.Excellent as the "insoluble" anti-solvent in a mixed-solvent system.
Aqueous WaterInsoluble due to large non-polar structure.[9]Can be used as the anti-solvent with a water-miscible solvent like ethanol.

Q3: What is a mixed-solvent recrystallization and when is it necessary?

This technique is used when no single solvent meets the ideal solubility criteria.[11] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[3] The crude product is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[3]

Q4: How can I verify the purity of my recrystallized product?

Purity should be assessed using multiple methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value different from any impurities present in the crude material.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure and identify the presence of any remaining impurities.

Experimental Protocols & Workflows

Workflow for a Standard Recrystallization

The following diagram outlines the logical steps for performing a successful recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A Select Solvent(s) B Dissolve Crude Product in Minimum Hot Solvent A->B C Decolorize with Charcoal (Optional) B->C E Cool Slowly to Room Temperature B->E D Hot Filter to Remove Insoluble Impurities (Optional) C->D D->E F Cool in Ice Bath E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Minimal Ice-Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Place the crude (E)-2-Benzoyloxycinnamaldehyde in an Erlenmeyer flask.

  • Add a small amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess.[4]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a very small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
  • Dissolve the crude product in the minimum amount of hot ethyl acetate ("good" solvent) in an Erlenmeyer flask.

  • While keeping the solution hot, add hexanes ("poor" solvent) dropwise until the solution becomes persistently cloudy. This is the point of saturation.

  • Add a few drops of hot ethyl acetate to make the solution clear again.

  • Remove from heat, cover, and cool slowly to room temperature, then in an ice bath.

  • Collect, wash (with a cold mixture of ethyl acetate/hexanes), and dry the crystals as described above.

Troubleshooting Decision Tree

This diagram helps diagnose and resolve common recrystallization problems.

G cluster_no_xtal cluster_low_yield cluster_impure Start Start Recrystallization Cool Cool Solution Start->Cool Result Crystals Form? Cool->Result Yield Good Yield? Result->Yield Yes NoXtal No Crystals Result->NoXtal No Purity Crystals Pure/Colorless? Yield->Purity Yes LowYield Low Yield Yield->LowYield No Success Success! Purity->Success Yes Impure Impure/Colored Crystals Purity->Impure No Failure Problem Persists: Re-evaluate Solvent Choice or Use Chromatography Troubleshoot1 Too much solvent? OR Supersaturated? NoXtal->Troubleshoot1 Action1a Boil off excess solvent Troubleshoot1->Action1a Action1b Scratch flask or add seed crystal Troubleshoot1->Action1b Action1a->Cool Action1b->Cool Troubleshoot2 Too much solvent? OR Insufficient cooling? LowYield->Troubleshoot2 Action2a Reduce solvent volume in next attempt Troubleshoot2->Action2a Action2b Cool longer in ice bath Troubleshoot2->Action2b Action2a->Failure Action2b->Failure Troubleshoot3 Colored impurities? OR Oiled out? Impure->Troubleshoot3 Action3a Redissolve, treat with charcoal, hot filter Troubleshoot3->Action3a Action3b Redissolve, add more solvent, cool slower Troubleshoot3->Action3b Action3a->Cool Action3b->Cool

Sources

Technical Support Center: Optimizing Selectivity in Reactions Involving (E)-2-Benzoyloxycinnamaldehyde (BCA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for researchers utilizing (E)-2'-Benzoyloxycinnamaldehyde (BCA) . As an antineoplastic drug candidate and Michael acceptor, BCA exhibits fascinating dual-layered "selectivity"—both in its chemical synthesis (stereoselectivity) and its pharmacological application (therapeutic selectivity in cancer models).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By explaining the causality behind molecular behaviors, this Q&A will help you achieve absolute systemic control over BCA's chemical and biological reactions.

Section 1: Chemical Synthesis & Stereoselectivity

Q1: My traditional crossed-aldol condensations are yielding mixed E/Z stereoisomers of BCA. How can I strictly enforce E-selectivity during synthesis?

The Causality: Conventional basic conditions used in aldol or Wittig reactions often lead to partial epimerization or mixed geometry at the α,β-unsaturated double bond. To drive strict E-selectivity, the reaction must be placed under thermodynamic control in a neutral, base-free environment. The Solution: Transition to a palladium(II)-catalyzed oxidative Heck reaction using acrolein and an arylboronic acid[1][2]. The β-hydride elimination step in the catalytic cycle naturally favors the less sterically hindered trans (E) isomer.

Protocol 1: Base-Free Oxidative Heck Synthesis of (E)-BCA

Self-Validating System: This protocol relies on thermodynamic equilibration. You will confirm success via NMR coupling constants.

  • Reaction Assembly: In a closed reaction vessel, combine 1.0 mmol of acrolein and 2.0 mmol of 2-benzoyloxyphenylboronic acid.

  • Catalyst & Oxidant Loading: Add 0.02 mmol of Palladium(II) acetate [Pd(OAc)₂] and 0.024 mmol of the ligand 2,9-dimethyl-1,10-phenanthroline (dmphen). Add 1.0 mmol of p-benzoquinone to serve as the terminal oxidant[1].

  • Solvent & Stirring: Dissolve the mixture in 7.5 mL of dry acetonitrile. Stir continuously at room temperature for 24–48 hours.

  • Purification: Evaporate the solvent and purify the crude product via silica gel column chromatography using a pentane/diethyl ether (4:1) eluent system.

  • QC Validation Step: Analyze the purified compound using

    
    H-NMR (400 MHz). The diagnostic α-alkene proton of the E-isomer will present as a doublet of doublets with a massive trans-coupling constant (
    
    
    
    Hz). If
    
    
    Hz, Z-isomer contamination is present[1][2].

Section 2: Biological & Pharmacological Selectivity

Q2: Why am I losing therapeutic selectivity between my K-ras-mutated cells (e.g., RK3E-ras) and wild-type cells when dosing BCA in proliferation assays?

The Causality: BCA induces apoptosis by acting as a highly reactive electrophile (Michael acceptor) that selectively depletes intracellular thiol antioxidants (like glutathione, GSH)[3]. In K-ras-mutated cells, oncogenic stress makes the cells highly dependent on the Nrf2 and DJ-1 antioxidant pathways. BCA selectively downregulates DJ-1 and Nrf2 in these mutants, causing a lethal accumulation of Reactive Oxygen Species (ROS)[3][4]. Wild-type cells can successfully upregulate Nrf2 to survive. The Solution: If your cell culture media contains high concentrations of exogenous thiols (like N-acetylcysteine or excess serum albumin), they will prematurely quench BCA's α,β-unsaturated carbonyl moiety via Michael addition. You must strictly control the redox environment of your assay media[3].

Table 1: Differential Biomarker Response to 10 µM BCA Treatment
Cellular ModelGenotypeBaseline DJ-1 / Nrf2Post-BCA Thiol/GSH ResponseROS AccumulationApoptotic Status
RK3E Wild-TypeUpregulated (Compensatory)Increased / MaintainedMinimal NeutralizationCell Survival
RK3E-ras K-ras MutatedDownregulatedSeverely DepletedUncontrolled / HighCaspase-3 Cleavage

(Data parameterized based on pharmacological studies by and )[3][4]

Visualization: Mechanism of Therapeutic Selectivity

G cluster_0 Targeted Apoptotic Pathway in in vitro Models BCA (E)-2'-Benzoyloxycinnamaldehyde (BCA) Michael Acceptor KRAS K-ras Mutated Cells (RK3E-ras) BCA->KRAS Treatment WT Wild-Type Cells (RK3E) BCA->WT Treatment Nrf2_Down Downregulation of DJ-1 & Nrf2 KRAS->Nrf2_Down Nrf2_Up Upregulation of DJ-1 & Nrf2 WT->Nrf2_Up GSH_Deplete Intracellular GSH Depletion Nrf2_Down->GSH_Deplete GSH_Maintained Intracellular GSH Accumulation Nrf2_Up->GSH_Maintained ROS_High High ROS Accumulation GSH_Deplete->ROS_High ROS_Low ROS Neutralized GSH_Maintained->ROS_Low Apoptosis Caspase-3/PARP Cleavage (Selective Apoptosis) ROS_High->Apoptosis Oxidative Stress Survival Cell Survival ROS_Low->Survival

Fig 1: Mechanistic pathway of BCA therapeutic selectivity in K-ras vs. wild-type cancer cells.

Protocol 2: Validating ROS-Mediated Apoptotic Selectivity in Assays

Self-Validating System: Prove that BCA is targeting the pathway, rather than exerting non-specific toxicity, by using an antioxidant rescue control.

  • Seeding: Seed RK3E-ras cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Thiol Rescue Control: Pre-treat a designated subset of control wells with 5 mM N-acetylcysteine (NAC) or glutathione for 2 hours.

  • BCA Dosing: Dose all wells with 10 µM BCA in serum-free or low-serum media to prevent premature protein-binding[4].

  • Endpoint Readout: Measure Caspase-3 activity using a fluorometric substrate at 24 hours.

  • QC Validation Step: The NAC-treated wells must show complete abrogation of Caspase-3 activation[4]. If apoptosis still occurs in the presence of NAC, your BCA batch may have degraded into non-specific cytotoxic byproducts.

Section 3: Metabolic Artifacts in Permeability Models

Q3: When tracking BCA across Caco-2 cell monolayers, I observe rapid disappearance from the donor chamber but no transport to the receiver side. Is this a selective membrane transport issue?

The Causality: No, this is an enzymatic biotransformation issue disguised as a permeability issue. Caco-2 cells heavily express carboxylesterases (CES) and aldehyde oxidases (AO). BCA is selectively and rapidly hydrolyzed by CES into 2'-hydroxycinnamaldehyde (HCA)[5]. HCA is subsequently oxidized by AO into o-coumaric acid (OCA)[5]. You are losing the parent compound to metabolism before it can transport.

Protocol 3: Stabilizing BCA in Caco-2 Transport Assays

Self-Validating System: Block local cellular metabolism to reveal the true passive/active permeability parameters of the intact drug candidate.

  • Preparation: Wash the mature Caco-2 monolayers (21 days post-seeding) twice with warm Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Inhibitor Pre-incubation: To the apical (donor) chamber, add 100 μM of bis(p-nitrophenyl)phosphate (BNPP) to selectively inhibit carboxylesterases, and 50 μM isovanillin to selectively inhibit aldehyde oxidase[5]. Incubate for 30 minutes at 37°C.

  • Dosing: Spike 10 μM of BCA into the donor chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 15, 30, 60, and 120 minutes. Immediately quench samples with ice-cold acetonitrile containing your internal standard.

  • QC Validation Step: Run the samples on LC-MS/MS mapping transitions for BCA, HCA, and OCA. If the combined mass balance of HCA and OCA exceeds 5% of your initial BCA dose, your inhibitor pre-incubation failed, and the calculated Apparent Permeability (

    
    ) for BCA will be mathematically invalid[5].
    
Consolidated References
  • Ock, J., et al. "Differential antiproliferation effect of 2'-benzoyloxycinnamaldehyde in K-ras-transformed cells via downregulation of thiol antioxidants." Cancer Science, vol. 102, no. 2, 2011, pp. 451-458. URL:[Link]

  • Kwon, B. M., et al. "2'-Benzoyloxycinnamaldehyde Induces Apoptosis in Human Carcinoma via Reactive Oxygen Species." Journal of Biological Chemistry, vol. 279, no. 8, 2004, pp. 6911-6920. URL:[Link]

  • Lindh, J., et al. "Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors." The Journal of Organic Chemistry, vol. 76, no. 20, 2011, pp. 8406-8414. URL:[Link]

  • Lee, S., et al. "Transport and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in Caco-2 cells." Journal of Pharmacy and Pharmacology, vol. 61, no. 12, 2009, pp. 1619-1626. URL:[Link]

Sources

Technical Support Center: Scaling up the Synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address challenges encountered during laboratory and scale-up operations. Our approach is grounded in established chemical principles to ensure both success and safety in your synthetic endeavors.

Introduction: The Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence. The core of this strategy involves first constructing the chalcone-like backbone, followed by the esterification of the phenolic hydroxyl group.

  • Step 1: Claisen-Schmidt Condensation. This reaction forms the α,β-unsaturated aldehyde system by reacting 2-hydroxybenzaldehyde with an appropriate C2-synthon, typically derived from acrolein or its synthetic equivalents. This base-catalyzed reaction is a cornerstone of chalcone synthesis.[1][2]

  • Step 2: Schotten-Baumann Benzoylation. The phenolic hydroxyl group of the intermediate chalcone is then acylated using benzoyl chloride under alkaline conditions. This classic method is highly effective for producing phenyl esters.[3][4]

The following guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Workflow

Synthetic_Workflow SM Starting Materials (2-Hydroxybenzaldehyde, Acrolein equivalent) Step1 Step 1: Claisen-Schmidt Condensation SM->Step1 Base (NaOH/KOH) Intermediate Intermediate (2'-Hydroxychalcone analogue) Step1->Intermediate Step2 Step 2: Benzoylation (Benzoyl Chloride) Intermediate->Step2 Base (NaOH), Aqueous medium Purification Purification (Recrystallization/ Chromatography) Step2->Purification Product Final Product 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate Purification->Product

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common experimental failures and offers targeted solutions.

Part 1: Issues in the Claisen-Schmidt Condensation Step

Question 1: My reaction yield is extremely low, or I'm only recovering my starting 2-hydroxybenzaldehyde. What's going wrong?

Answer: This is a frequent issue that typically points to one of three culprits: inactive reagents, insufficient base strength, or unfavorable reaction conditions.

  • Cause 1: Inactive Base. The most common reason for failure is an inactive base. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are hygroscopic and can be deactivated by atmospheric CO₂ and moisture.

    • Solution: Always use fresh, high-purity NaOH or KOH pellets. For scale-up, titrate a stock solution of your base to confirm its molarity before use. Ensure all your solvents, like ethanol, are anhydrous, as water can quench the base.[5]

  • Cause 2: Steric Hindrance. While 2-hydroxybenzaldehyde is generally reactive, bulky substituents on your aldehyde or ketone partner can significantly impede the nucleophilic attack of the enolate.[5]

    • Solution: If you are using a substituted acrolein equivalent, consider if steric bulk is a factor. Increasing the reaction temperature or switching to a stronger, more sterically accessible base like sodium ethoxide might be necessary.[5]

  • Cause 3: Reversible Reaction. The initial aldol addition is reversible. To drive the reaction towards the product, the subsequent dehydration to the stable conjugated system must be efficient.

    • Solution: Ensure a sufficient concentration of base is present to catalyze the dehydration step effectively.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine if the reaction has stalled.[1]

Question 2: My TLC shows a complex mixture of products instead of a clean spot for the desired chalcone. What are these side-products?

Answer: The formation of multiple products is a known drawback of the Claisen-Schmidt condensation, often arising from competing reaction pathways.[5][6]

  • Side Reaction 1: Cannizzaro Reaction. If your aldehyde starting material (like 2-hydroxybenzaldehyde) cannot form an enolate, it can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid.

    • Solution: To minimize this, add the base slowly to the reaction mixture to keep its instantaneous concentration low. Running the reaction at a lower temperature can also favor the desired condensation over the Cannizzaro pathway.[5]

  • Side Reaction 2: Self-Condensation. If your other reactant (the acrolein equivalent) has α-hydrogens, it can react with itself.

    • Solution: This is best controlled by maintaining the correct stoichiometry. A slow addition of the enolizable component to the solution of 2-hydroxybenzaldehyde and base can minimize its self-condensation.

Problem Potential Cause Recommended Solution
No Reaction / Low Yield Inactive or insufficient base.Use fresh, anhydrous base and solvents; consider a stronger base like sodium ethoxide.[5]
Steric hindrance in reactants.Increase reaction temperature or allow for longer reaction times.
Multiple Products Cannizzaro side reaction.Add base slowly to the reaction mixture; maintain lower reaction temperatures.[5]
Self-condensation of ketone.Control stoichiometry carefully; add the enolizable reactant slowly to the reaction mixture.
Product Oiling Out Solution is supersaturated or impurities are present.Scratch the inside of the flask with a glass rod to induce crystallization; add a seed crystal.[7]

Table 1: Troubleshooting Summary for the Claisen-Schmidt Condensation.

Part 2: Issues in the Benzoylation Step

Question 3: My benzoylation reaction is incomplete, and I still see the starting chalcone on my TLC. How can I improve the conversion?

Answer: Incomplete conversion during Schotten-Baumann benzoylation is usually a matter of reagent stoichiometry or reaction kinetics.

  • Cause 1: Hydrolysis of Benzoyl Chloride. Benzoyl chloride reacts slowly with water, but over time, this hydrolysis can consume your reagent.[8] It also reacts with the hydroxide ions in the solution.

    • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of benzoyl chloride to compensate for any loss due to hydrolysis. Add the benzoyl chloride in portions to maintain its concentration throughout the reaction.[4]

  • Cause 2: Insufficient Mixing. This is a biphasic reaction (aqueous and organic). If the two phases are not mixed vigorously, the reaction rate will be very slow.

    • Solution: Ensure high-speed mechanical stirring, especially during scale-up. The goal is to create a fine emulsion to maximize the interfacial area where the reaction occurs.

Question 4: The final product yield is low after purification, even though the reaction went to completion. Where am I losing my product?

Answer: Product loss often occurs during the workup and purification stages.

  • Cause 1: Hydrolysis of the Ester Product. While generally stable, the phenyl benzoate ester can be hydrolyzed back to the phenol and benzoic acid under excessively harsh basic conditions, especially if heated for a prolonged period.

    • Solution: Perform the reaction at room temperature and avoid unnecessarily long reaction times once TLC indicates completion.

  • Cause 2: Loss during Recrystallization. Using too much recrystallization solvent is a very common cause of poor yield.[9]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If the mother liquor (the liquid left after filtering your crystals) is rich in the product, you can reduce its volume by evaporation and cool it again to recover a second crop of crystals.[9]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the Claisen-Schmidt condensation in this synthesis?

A: The reaction proceeds in four key steps: 1) The base (hydroxide) removes an acidic α-hydrogen from the ketone (or aldehyde partner) to form a resonance-stabilized enolate. 2) This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde. 3) The resulting alkoxide intermediate is protonated by the solvent (e.g., water/ethanol) to form a β-hydroxy aldehyde. 4) This intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable final chalcone product.[1][10]

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone Ketone Enolate Enolate Ketone->Enolate + OH⁻ - H₂O Aldehyde Aldehyde Alkoxide Alkoxide Enolate->Alkoxide attacks Beta_Hydroxy Beta_Hydroxy Alkoxide->Beta_Hydroxy + H₂O - OH⁻ Chalcone Chalcone Beta_Hydroxy->Chalcone - H₂O (Base-catalyzed)

Caption: Key stages of the Claisen-Schmidt condensation mechanism.

Q: Why are Schotten-Baumann conditions (aqueous base) preferred for the benzoylation step?

A: These conditions are ideal for several reasons. First, the aqueous base (e.g., NaOH) deprotonates the phenol to form the highly nucleophilic phenoxide ion, which is a much better nucleophile than the neutral phenol. Second, benzoyl chloride is sparingly soluble in water and hydrolyzes relatively slowly, allowing sufficient time for it to react with the phenoxide at the aqueous-organic interface.[8] This method avoids the need for anhydrous solvents and expensive, moisture-sensitive bases.[8]

Q: What are the primary safety concerns for this synthesis?

A:

  • Acrolein and its precursors: Acrolein is a highly toxic, flammable, and volatile liquid with a pungent odor.[11][12] It is a severe irritant to the eyes, skin, and respiratory system.[13] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Benzoyl Chloride: This is a lachrymator (induces tears) and is corrosive. It reacts with water to produce hydrochloric acid. Handle it exclusively in a fume hood.

  • Strong Bases (NaOH/KOH): These are corrosive and can cause severe skin and eye burns. Handle with care.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Oxoprop-1-en-1-yl)phenol (Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per gram of aldehyde).

  • Base Addition: While stirring, slowly add an aqueous solution of 40% NaOH (2.5 eq). The solution should develop a deep color.[1] Cool the flask in an ice bath to maintain a temperature between 15-25°C.

  • Reactant Addition: Slowly add your acrolein equivalent (e.g., acrolein diethyl acetal followed by hydrolysis, 1.0 eq) dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[14]

  • Workup: Once the starting material is consumed, cool the flask in an ice bath and slowly acidify the mixture by adding cold 1 M HCl until the pH is ~3.[1] A yellow or orange solid should precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water to remove salts.[1] Dry the product under vacuum. This crude product can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Setup: In a flask suitable for vigorous stirring, dissolve the crude 2-(3-Oxoprop-1-en-1-yl)phenol (1.0 eq) in a 10% aqueous NaOH solution (15 mL per gram of phenol).[4]

  • Reagent Addition: While stirring vigorously, add benzoyl chloride (1.2 eq) in 3-4 small portions over 15 minutes.[4]

  • Reaction: Continue to stir the suspension vigorously at room temperature for 30-45 minutes. A solid precipitate of the final product will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] Ethanol, methanol, or a mixed solvent system like ethanol/water are good starting points for chalcone derivatives.[7]

  • Procedure: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent to just dissolve the solid completely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your impure product.[7] Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[7]

Solvent Characteristics Typical Use Case
Ethanol Good general-purpose solvent for many chalcones.Primary choice for initial recrystallization attempts.[7]
Methanol Similar to ethanol, but some compounds may have different solubility.Alternative to ethanol.
Ethanol/Water A mixed solvent system used when the compound is too soluble in pure ethanol.Dissolve in hot ethanol, then add water dropwise until cloudy, then re-heat to clarify and cool slowly.[7]
Ethyl Acetate/Hexane Another common mixed solvent system.Used for compounds that are highly soluble in ethyl acetate but insoluble in hexane.

Table 2: Common Recrystallization Solvents for Chalcone Derivatives.

References

  • The Versatile Uses of Acrolein: From Industry to Research - Ore
  • Application Notes and Protocols for HPLC Purification of Synthetic Chalcones - Benchchem.
  • Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystalliz
  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde - ResearchG
  • Acrolein - Wikipedia.
  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols | Organic Letters - ACS Public
  • Troubleshooting side reactions in Claisen-Schmidt condens
  • Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions. (2015, April 17).
  • Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE - Vedantu. (2024, July 2).
  • Acrolein diethyl acetal - Organic Syntheses Procedure.
  • Benzoylation | PDF | Amine | Hydroxide - Scribd.
  • SOLID PHASE BENZOYLATION OF PHENOLS AND ALCOHOLS IN MICROWAVE REACTOR: AN ECO-FRIENDLY PROTOCOL SUPPLEMENTAL M
  • Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry. (2011, September 1).
  • Troubleshooting low yields in flavone synthesis
  • Acrolein Chemical Structure, Formula & Uses - Study.com.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Educ
  • Claisen Condens
  • Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024, February 29).
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC.
  • Application Notes and Protocols: Synthesis and Biological Evalu
  • Synthesized on the basis of 2-hydroxybenzaldehyde derivatives H 2 Py - ResearchG
  • (PDF)
  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (2025, February 20).
  • 2-hydroxybenzaldehyde and Some of Its Derivatives - PDF Free Download - d
  • Claisen-Schmidt Condens
  • (PDF)
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - MDPI. (2024, April 17).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. (2025, September 23).
  • Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis.
  • Claisen–Schmidt condens
  • Troubleshooting: About - Chemistry - University of Rochester.
  • 2-(3-Oxoprop-1-en-1-yl)
  • Chalcone synthesis via Friedel–Crafts acylation - ResearchG
  • Approach to Synthesis Problems – Organic Chemistry: How to…. (2022, July 31).
  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC. (2025, November 26).
  • Organic Synthesis Problems Archives - Chemistry Steps.
  • Biocatalytic synthesis of phenyl benzo
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC. (2024, April 17).
  • Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - MDPI. (2016, July 22).
  • (PDF)
  • Synthesis and Crystal Structure of 3-(1H-benzo[d][7][13][15]triazol-1-yl).

  • A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
  • 2-(3-Oxoprop-1-en-1-yl)

Sources

Validation & Comparative

13C NMR Analysis of (E)-2-Benzoyloxycinnamaldehyde: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

As oncological drug development pivots toward highly functionalized natural product analogs, (E)-2-Benzoyloxycinnamaldehyde (BCA) has emerged as a potent therapeutic candidate. Demonstrated to induce tumor cell death by targeting tubulin and evoking dysregulation of cell cycle regulatory proteins[1], BCA offers enhanced antiproliferative activity compared to its parent compounds.

However, the addition of the benzoyloxy moiety at the ortho-position complicates structural verification. For application scientists and researchers, accurately assigning the carbon backbone using 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide objectively compares the 13C NMR profile of BCA with its structural alternatives—trans-Cinnamaldehyde (CA) and 2-Hydroxycinnamaldehyde (HCA)—and outlines self-validating protocols for comprehensive structural elucidation.

Comparative 13C-NMR Chemical Shift Analysis

The step-wise synthetic modification from CA to HCA and finally to BCA leaves distinct electronic signatures on the carbon framework. Understanding the causality behind these chemical shift alterations is essential for accurate spectral interpretation.

  • Electronic Shielding by the Phenol (HCA): The addition of the hydroxyl group in HCA creates a strong electron-donating effect via resonance. This significantly shields the alkene C-β, shifting it upfield from ~152.7 ppm (in CA) to ~148.0 ppm.

  • Deshielding via Esterification (BCA): When HCA is reacted with benzoyl chloride to form BCA, the electron-donating phenol is converted into an electron-withdrawing ester. This shifts the alkene C-β slightly and introduces a critical, highly deshielded ester carbonyl signal. Furthermore, the esterification introduces an entirely new phenyl ring, clustering 11 distinct aromatic signals within a tight 120–140 ppm window.

Quantitative Data Comparison Table

The following table summarizes the key diagnostic 13C NMR shifts used to differentiate these alternatives.

Diagnostic Carbon Positiontrans-Cinnamaldehyde (CA)2-Hydroxycinnamaldehyde (HCA)(E)-2-Benzoyloxycinnamaldehyde (BCA)
Aldehyde (C=O) 193.6 ppm194.0 ppm193.5 ppm
Ester (C=O) N/AN/A~165.2 ppm
Alkene (C-β) 152.7 ppm148.0 ppm146.8 ppm
Alkene (C-α) 128.5 ppm127.0 ppm128.4 ppm
Aromatic (C-2, ortho) 128.5 ppm155.0 ppm149.5 ppm

Note: Values are representative shifts acquired in CDCl₃ at 298K. Slight variations may occur based on sample concentration and instrument calibration.

Experimental Protocols: A Self-Validating System

To establish a highly reproducible analytical workflow, standard operating procedures cannot merely list steps; they must proactively address the physicochemical limitations of the molecule.

Critical Context: Solvent Selection & Degradation

Studies on the highlight that its ester bond is highly vulnerable to basic hydrolysis[2]. Using un-stabilized or basic NMR solvents (e.g., poorly stored DMSO-d6 with high water content) can trigger degradation during extended 2D NMR acquisitions. Therefore, anhydrous CDCl₃ is the mandatory solvent for long experiments.

Step-by-Step 1D 13C-NMR Acquisition Protocol
  • Sample Preparation: Dissolve 25–30 mg of purified BCA in 0.6 mL of anhydrous, acid-free CDCl₃. Incorporate 0.03% v/v Tetramethylsilane (TMS) as the internal reference (0.00 ppm).

  • Instrument Tuning: Utilize a Bruker AVANCE 400 or 500 MHz spectrometer equipped with a BBFO probe. Lock the instrument to the deuterium frequency of CDCl₃.

  • Acquisition Parameters: Select a standard proton-decoupled sequence (e.g., zgpg30). Crucial Adjustment: Set the relaxation delay (D1) to a minimum of 2.0–3.0 seconds . Causality: BCA contains multiple quaternary carbons (two carbonyls, two ipso-aromatic carbons, and the oxygen-bound aromatic carbon). Quaternary carbons lack attached protons, severely reducing their dipole-dipole relaxation efficiency. A short D1 will cause these critical diagnostic peaks to artificially disappear into the baseline.

  • Self-Validation Check: Calculate the Index of Hydrogen Deficiency (IHD) for BCA (C₁₆H₁₂O₃), which equals 11. Due to the symmetry of the benzoyl ring (equivalent ortho and meta positions), the 16 carbons should yield exactly 14 distinct peaks in the 13C spectrum. If 14 signals (with two exhibiting roughly double intensity) are not present, the protocol instantly flags sample impurity or incomplete relaxation.

Resolving Aromatic Overlap with 2D NMR

Because the 1D 13C NMR spectrum of BCA contains extensive peak overlap in the aromatic region, 1D data alone is not sufficiently authoritative to assign the exact connectivity of the benzoyloxy group[3]. A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

HMBC Causality & Execution: The HMBC pulse sequence is optimized for long-range (typically 2 to 3-bond) carbon-proton couplings (usually calibrated to


 Hz).
  • To confirm that the benzoyl group is structurally intact and successfully linked to the cinnamaldehyde core, the analyst must look for a cross-peak correlating the ortho-protons of the benzoyl ring (~8.2 ppm in 1H NMR) directly to the ester carbonyl carbon (~165.2 ppm in 13C NMR) .

  • The parent cinnamaldehyde protons will show no such coupling, unequivocally separating the two merged aromatic systems.

Elucidation Workflow Diagram

G Sample Sample Preparation Anhydrous CDCl3 + TMS Acq1D 1D 13C NMR Acquisition (zgpg30, D1 > 2s) Sample->Acq1D Validation Self-Validation Check Count 14 distinct carbon peaks Acq1D->Validation Decision Peak Overlap in Aromatic Region? Validation->Decision HSQC 2D 1H-13C HSQC Assign direct C-H bonds Decision->HSQC Yes Elucidation Final Structural Elucidation of (E)-2-Benzoyloxycinnamaldehyde Decision->Elucidation No HMBC 2D 1H-13C HMBC Confirm ester linkage (~165 ppm) HSQC->HMBC HMBC->Elucidation

Workflow for 13C NMR structural elucidation of BCA and analogs.

References

  • Nagle, A. A., et al. "Induction of Tumor Cell Death through Targeting Tubulin and Evoking Dysregulation of Cell Cycle Regulatory Proteins by Multifunctional Cinnamaldehydes." PLOS One.[Link][1]

  • Kim, S.-Y., et al. "Physicochemical properties of 2-benzoyloxycinnamaldehyde." International Journal of Pharmaceutics.[Link][2]

  • Lee, H.-S., et al. "2′-Benzoyloxycinnamaldehyde Inhibits Tumor Growth in H-ras12V Transgenic Mice via Downregulation of Metallothionein." Nutrition and Cancer / Taylor & Francis.[Link][3]

Sources

A Comparative Guide to the FT-IR Analysis of Functional Groups in (E)-2-Benzoyloxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a cornerstone of innovation. (E)-2-Benzoyloxycinnamaldehyde, a derivative of cinnamaldehyde, presents a fascinating case for spectroscopic analysis due to its combination of key functional groups. This guide provides an in-depth exploration of the functional group analysis of (E)-2-Benzoyloxycinnamaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the theoretical underpinnings of its FT-IR spectrum, compare this powerful technique with Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a detailed experimental protocol for acquiring high-quality spectral data.

The Molecular Landscape of (E)-2-Benzoyloxycinnamaldehyde

(E)-2-Benzoyloxycinnamaldehyde is a molecule that combines the structural features of cinnamaldehyde and a benzoyl group through an ester linkage. This arrangement results in a conjugated system that influences the vibrational frequencies of its constituent functional groups. A thorough FT-IR analysis allows for the confident identification of the aromatic rings, the α,β-unsaturated aldehyde, and the ester moiety.

Decoding the Vibrational Signature: A Predicted FT-IR Spectrum Analysis

The primary functional groups to consider are:

  • Ester Group (Benzoyloxy) : This will be a key focus of our analysis.

  • α,β-Unsaturated Aldehyde : The conjugated system here is critical.

  • Aromatic Rings : Both the cinnamaldehyde and benzoyl moieties contain phenyl groups.

  • Trans (E) Alkene : The stereochemistry of the double bond has a spectroscopic signature.

Here is a breakdown of the expected FT-IR absorption bands:

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Characteristics & Rationale
~3100-3000Aromatic C-H StretchMultiple weak to medium bands are anticipated in this region, characteristic of the C-H stretching vibrations within the two phenyl rings.[1]
~3080Alkene =C-H StretchA medium intensity peak arising from the C-H stretch of the trans-alkene.[2]
~2830 and ~2730Aldehyde C-H Stretch (Fermi Doublet)Two distinct, weak to medium bands are a hallmark of the aldehyde C-H stretch. The presence of these two bands (a Fermi resonance) is a strong indicator of the aldehyde functional group.[2]
~1730-1715Ester C=O Stretch (α,β-unsaturated)A very strong and sharp absorption is expected for the carbonyl group of the ester. Its position is shifted to a slightly lower wavenumber compared to a saturated ester due to conjugation with the aromatic ring.[2]
~1685Aldehyde C=O Stretch (α,β-unsaturated)A strong, sharp peak corresponding to the carbonyl of the aldehyde. Conjugation with both the phenyl ring and the alkene shifts this absorption to a lower frequency than a simple aliphatic aldehyde.[3]
~1620Alkene C=C StretchA medium intensity peak resulting from the carbon-carbon double bond stretching in the cinnamaldehyde backbone.[3]
~1600 & ~1450Aromatic C=C StretchTwo to three bands of variable intensity are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[1]
~1270 and ~1100Ester C-O StretchTwo strong bands are anticipated for the asymmetric and symmetric C-O stretching vibrations of the ester group. These are highly characteristic and, together with the C=O stretch, confirm the presence of the ester.
~970Trans Alkene =C-H Bend (Out-of-Plane)A strong and sharp peak in this region is a clear indication of the trans configuration of the carbon-carbon double bond.
~900-675Aromatic C-H Bend (Out-of-Plane)Multiple strong bands are expected in this "fingerprint" region, and their specific pattern can provide information about the substitution patterns on the aromatic rings.[1]

A Tale of Two Techniques: FT-IR vs. NMR Spectroscopy

While FT-IR is an exceptional tool for identifying functional groups, a comprehensive structural elucidation often benefits from complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms. Here's a comparative look at what each technique reveals about (E)-2-Benzoyloxycinnamaldehyde:

FeatureFT-IR Spectroscopy¹H and ¹³C NMR Spectroscopy
Information Provided Identifies functional groups based on their vibrational frequencies (stretching and bending of bonds).Provides a map of the carbon-hydrogen framework, showing chemical environments, connectivity, and stereochemistry.
Analysis of (E)-2-Benzoyloxycinnamaldehyde Confirms the presence of ester, aldehyde, alkene, and aromatic functionalities through their characteristic absorption bands.Determines the precise number and location of protons and carbons, confirming the E-configuration of the alkene and the connectivity of the benzoyloxy group to the cinnamaldehyde backbone.
Strengths Fast, non-destructive, and highly sensitive to polar functional groups. Excellent for a quick assessment of compound identity and purity.Provides unambiguous structural determination and detailed stereochemical information.
Limitations Does not provide detailed information on the atomic connectivity of the molecule. Complex molecules can have overlapping peaks in the fingerprint region.Less sensitive than FT-IR, requires larger sample amounts, and can be more time-consuming. Not ideal for identifying functional groups in isolation.

In essence, FT-IR and NMR are not competing but rather complementary techniques. FT-IR provides a rapid "functional group fingerprint," while NMR offers a detailed "molecular blueprint."

Experimental Protocol: Acquiring a High-Quality ATR-FT-IR Spectrum

Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that is rapid, requires minimal sample preparation, and is suitable for a wide range of solid and liquid samples.

Objective: To obtain a clean and reproducible FT-IR spectrum of (E)-2-Benzoyloxycinnamaldehyde.

Materials:

  • FT-IR Spectrometer equipped with a diamond or germanium ATR accessory.

  • (E)-2-Benzoyloxycinnamaldehyde sample (solid or oil).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Rationale: This step is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal from the final sample spectrum.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the crystal to dry completely.

    • With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the (E)-2-Benzoyloxycinnamaldehyde sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

    • Rationale: Good contact is essential for a strong and representative signal. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is paramount.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Use the peak-picking tool to identify the wavenumbers of the key absorption bands.

    • Correlate the observed peaks with the expected functional group vibrations as detailed in the table above.

Visualizing the Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample background->apply_sample Ready for Sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Process and Analyze Data acquire_sample->process_data end_node End process_data->end_node

Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

FT-IR spectroscopy stands as an indispensable technique for the rapid and reliable identification of functional groups in molecules like (E)-2-Benzoyloxycinnamaldehyde. By understanding the characteristic vibrational frequencies of its ester, α,β-unsaturated aldehyde, and aromatic components, researchers can confidently confirm the molecular structure and assess the purity of their samples. When used in conjunction with complementary methods such as NMR, a complete and unambiguous picture of the molecule emerges. The ATR-FT-IR protocol outlined in this guide provides a robust and efficient method for obtaining high-quality spectral data, empowering scientists in their research and development endeavors.

References

  • Spectroscopy Tutorials: Aromatics. (n.d.). Retrieved from a source providing general IR frequencies for aromatic compounds.[1]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from a source providing a comprehensive list of IR absorption frequencies for various functional groups.[2]

  • Cinnamaldehyde. (n.d.). In Wikipedia. Retrieved from a source providing physical and spectroscopic data for cinnamaldehyde.[3]

Sources

A Comparative Analysis of the Biological Activity of 2-Benzoyloxycinnamaldehyde and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents has increasingly turned towards natural products and their synthetic derivatives, which offer a rich scaffold for drug discovery. Cinnamaldehyde, the principal bioactive compound in cinnamon, has long been recognized for its diverse pharmacological properties.[1][2] Its chemical structure, characterized by a phenyl ring attached to an α,β-unsaturated aldehyde, serves as a versatile backbone for modification to enhance potency and selectivity.[1][2] This guide provides a comparative study focusing on 2-benzoyloxycinnamaldehyde (BCA) and its key analog, 2'-hydroxycinnamaldehyde (HCA), alongside the parent compound, to elucidate their structure-activity relationships across anticancer, anti-inflammatory, and antimicrobial domains. We will delve into the experimental data that underpins their activity, the causality behind the chosen experimental models, and the molecular pathways they modulate.

Anticancer Activity: Exploiting Oxidative Stress and Inhibiting Key Survival Pathways

The anticancer potential of cinnamaldehyde derivatives is a significant area of research, with studies demonstrating their ability to induce apoptosis, arrest the cell cycle, and inhibit tumor growth in various cancer cell lines.[3][4] The primary focus has been on the 2'-hydroxy (HCA) and 2'-benzoyloxy (BCA) analogs, which have shown superior potency compared to other derivatives.[5]

Causality of Experimental Approach

The selection of cancer cell lines for cytotoxicity screening is critical. Human cancer cell lines like DU145 (prostate), MDA-MB-231 (breast), SW620 (colon), and HCT15 (colon) are chosen because they represent common and aggressive cancers, often with well-characterized genetic backgrounds, such as p53 mutations, making them robust models for testing novel drug candidates.[6][7][8] The MTT assay is a standard and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for comparing cytotoxic potency.[9]

Comparative Cytotoxicity

The substitution at the 2'-position of the phenyl ring significantly influences the anticancer activity. Both HCA and BCA have demonstrated potent growth-inhibitory effects against a range of human cancer cells.[5][7] The propenal group is considered a key functional moiety for the antitumor activity of these compounds.[7]

CompoundCell LineActivity (IC50/ED50 in µM)Reference
2'-Hydroxycinnamaldehyde (HCA) YD-10B (Head & Neck)~30-50[5]
SGT (Head & Neck)~30-50[5]
DU145 (Prostate)20[10]
HCT15 (Colon)~4.2 (0.63 µg/ml)[7]
SK-MEL-2 (Melanoma)~4.2 (0.63 µg/ml)[7]
2'-Benzoyloxycinnamaldehyde (BCA) YD-10B (Head & Neck)~30-50[5]
SGT (Head & Neck)~30-50[5]
MDA-MB-231 (Breast)~10[6][8]
SW620 (Colon)~10[6][8]
Cinnamaldehyde DU145 (Prostate)22.35
SKBR-3 (Breast)13.90
HEPG2 (Hepatocellular)21.84
Mechanisms of Anticancer Action

A. Induction of Apoptosis via Reactive Oxygen Species (ROS)

A primary mechanism for the anticancer effect of HCA and particularly BCA is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS).[6][8][11] ROS are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻), that can induce cellular damage and trigger programmed cell death when their levels overwhelm the cell's antioxidant capacity.[12][13] The accumulation of ROS leads to the activation of caspase-3 and subsequent degradation of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[6][8] This effect can be reversed by pre-treating cells with antioxidants like N-acetyl-cysteine, confirming that ROS are the major regulators of BCA-induced apoptosis.[6][8]

ROS_Mediated_Apoptosis BCA 2'-Benzoyloxycinnamaldehyde (BCA) ROS ↑ Intracellular ROS (Reactive Oxygen Species) BCA->ROS Mito Mitochondrial Perturbation ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: BCA induces apoptosis via ROS generation and caspase activation.

B. Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that regulates genes involved in cell proliferation and survival.[10] Constitutive activation of STAT3 is common in many cancers, making it a prime therapeutic target. HCA has been identified as a direct inhibitor of STAT3.[10][11] It suppresses the phosphorylation of STAT3 at tyrosine 705, which prevents its dimerization and nuclear translocation, thereby downregulating the expression of its target genes like cyclin D1, Bcl-2, and survivin.[10] This leads to cell cycle arrest at the G0/G1 phase and ultimately, apoptosis.[10]

STAT3_Inhibition_Pathway cluster_membrane cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Translocation Nuclear Translocation Dimer->Translocation DNA DNA Binding Nucleus Nucleus Translocation->Nucleus Transcription Gene Transcription (Cyclin D1, Bcl-2, Survivin) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation HCA 2'-Hydroxycinnamaldehyde (HCA) HCA->pSTAT3 Inhibits

Caption: HCA inhibits the STAT3 signaling pathway, blocking proliferation.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders.[14] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression.[15] Cinnamaldehyde and its analogs have demonstrated potent anti-inflammatory effects, primarily by inhibiting the NF-κB signaling cascade.[16][17][18]

Causality of Experimental Approach

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the inflammatory response in immune cells like RAW 264.7 macrophages. It is widely used to induce an inflammatory state in vitro. The Griess assay is a straightforward and sensitive method to measure nitric oxide (NO), a key pro-inflammatory mediator produced by the enzyme iNOS, whose expression is controlled by NF-κB.[1] Therefore, inhibiting NO production in LPS-stimulated macrophages is a reliable indicator of a compound's anti-inflammatory potential.

Comparative Anti-inflammatory Efficacy

Studies show that modifications to the cinnamaldehyde structure can enhance its ability to suppress inflammatory responses. 2'-hydroxycinnamaldehyde (HCA) and 2-methoxycinnamaldehyde, in particular, have shown significant inhibitory effects on NO production and NF-κB activity.[15][17]

CompoundAssayCell LineIC50 (µM)Reference
2'-Hydroxycinnamaldehyde (HCA) NO ProductionRAW 264.78[17]
NF-κB ActivityRAW 264.722[17]
2-Methoxycinnamaldehyde NF-κB ActivityRAW 264.731[15]
trans-Cinnamaldehyde NF-κB ActivityRAW 264.743[15]
NO InhibitionRAW 264.755 ± 9[9]
Mechanism of Anti-inflammatory Action

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including iNOS and COX-2.[16][19] Cinnamaldehyde and its derivatives exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby blocking the nuclear translocation and DNA binding of NF-κB.[17][20] This inhibition can occur through the modulation of upstream kinases like IKK, ERK, and p38 MAPK.[16][18]

NFkB_Inhibition_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) Translocation Nuclear Translocation NFkB->Translocation DNA DNA Binding Complex IκBα / NF-κB (Inactive) Complex->IkBa Complex->NFkB Degradation Proteasomal Degradation pIkBa->Degradation Nucleus Nucleus Translocation->Nucleus Transcription Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Transcription HCA HCA & Analogs HCA->IKK Inhibits HCA->Degradation Inhibits

Caption: Cinnamaldehyde analogs inhibit the NF-κB inflammatory pathway.

Antimicrobial Activity: Disrupting Cell Division and Biofilms

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Cinnamaldehyde derivatives have shown broad-spectrum activity against bacteria and fungi.[21][22] Their mechanism often involves targeting essential cellular processes distinct from conventional antibiotics.

Causality of Experimental Approach

The microbroth dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] This quantitative approach allows for a direct comparison of the potency of different compounds against a panel of clinically relevant microorganisms, such as Acinetobacter baumannii, a pathogen known for its high levels of intrinsic and acquired resistance.[23] Investigating activity against biofilms is also crucial, as bacteria within biofilms are notoriously difficult to eradicate.

Comparative Antimicrobial Efficacy

The antimicrobial potency of cinnamaldehyde analogs is highly dependent on the substitutions on the aromatic ring. Halogenated derivatives have shown particularly promising activity against Gram-negative bacteria.

Compound (Substitution)OrganismActivity (MIC in µg/mL)Reference
4-Bromophenyl (Compound 4) A. baumannii32[23][24]
4-Chlorophenyl (Compound 3) A. baumannii64[23][24]
Di-chlorinated (Compound 6) A. baumannii64[23][24]
Methylbenzimidazolyl (Compound 1) E. coli128[23][24]
P. aeruginosa128[23][24]
α-Methyl cinnamaldehyde C. albicans (Biofilm)>90% inhibition at 50[22]
trans-4-Methyl cinnamaldehyde C. albicans (Biofilm)>90% inhibition at 50[22]
Mechanism of Antimicrobial Action

One novel mechanism of action for cinnamaldehyde analogs is the inhibition of the bacterial cell division protein FtsZ.[23] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring, which is required for bacterial cytokinesis.[23] By inhibiting FtsZ polymerization and its GTPase activity, these compounds prevent bacterial cell division, leading to an elongated cell phenotype and eventual cell death.[23] This target is attractive because it is highly conserved among bacteria and absent in eukaryotes, suggesting the potential for selective toxicity.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data relies on robust and standardized experimental protocols. Below are methodologies for the key assays discussed.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a measure of cell viability.

Sources

Comparison of synthetic routes to 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The development and synthesis of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate —commonly referred to in the literature as 2'-benzoyloxycinnamaldehyde (BCA)—requires careful strategic planning. As an extremely potent Michael acceptor, BCA exhibits remarkable anti-tumor and immunomodulatory activity by driving massive intracellular reactive oxygen species (ROS) accumulation, which subsequently overcomes compensatory pathways (like DJ-1 upregulation) to induce targeted cancer cell apoptosis[1][2].

Because the α,β-unsaturated carbonyl pharmacophore is highly reactive, isolating BCA in high purity necessitates synthetic routes that strictly avoid harsh conditions capable of triggering premature polymerization or unwanted Michael additions.

G BCA This compound ROS Intracellular ROS Accumulation BCA->ROS Michael Addition Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress DJ1 DJ-1 Upregulation (Compensatory) ROS->DJ1 Cellular Defense Apop Caspase-3 Activation & Apoptosis Mito->Apop Cytochrome c Release DJ1->Mito Feedback Inhibition

Fig 1: BCA-induced intracellular ROS generation and compensatory DJ-1 apoptotic signaling.

For researchers mapping out the scale-up or structural-activity relationship (SAR) derivation of this molecule, two dominant synthetic paradigms exist: Route A (Direct Esterification of a pre-formed cinnamaldehyde) and Route B (De novo Palladium-Catalyzed Heck Arylation).

Quantitative Comparison of Synthetic Routes

When selecting a synthetic route, the logic is driven by the project's goal: Is the priority rapid, high-yield scale-up of the exact BCA molecule, or the construction of a diverse library with varying aromatic core substitutions?

ParameterRoute A: Direct BenzoylationRoute B: Heck Arylation of Acetal
Mechanistic Strategy Semi-synthetic / Protective EsterificationC–C Bond Cross-Coupling
Key Starting Materials 2-Hydroxycinnamaldehyde, Benzoyl chloride2-Iodophenyl benzoate, Acrolein diethyl acetal
Catalyst Required None (Base mediated: Pyridine)Pd(OAc)₂, Base (e.g., NaOAc)
Average Overall Yield 85–92% (from cinnamaldehyde intermediate)65–75% (over 2 steps: coupling + hydrolysis)
Isomeric Purity Inherently pure (E)-isomer (driven by Wittig)High (E)-isomer preference (>90%), trace branched
Scalability Excellent (Multi-gram, simple recrystallization)Moderate (Requires rigorous air-free technique)
Substrate Scope Utility Low (Difficult to alter the core easily)High (Readily accepts diverse substituted aryl halides)

Route A: Direct Esterification of 2-Hydroxycinnamaldehyde

Expertise & Causality: The classical approach to synthesizing BCA involves the direct O-benzoylation of 2-hydroxycinnamaldehyde (HCA)[2][3]. HCA itself is typically synthesized via an initial Wittig olefination of salicylaldehyde with (triphenylphosphoranylidene)acetaldehyde, which safely installs the trans-(E)-alkene geometry before benzoylation occurs[4]. The critical technical challenge here lies in the fragility of the aldehyde moiety. Because aldehydes are prone to aldol self-condensation in the presence of strong bases, this esterification must utilize a mild, non-nucleophilic base (like pyridine or triethylamine) and be executed under strict low-temperature controls to drive the reaction quantitatively toward the kinetic ester product.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2-hydroxycinnamaldehyde in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of anhydrous pyridine. Cool the reaction vessel to 0 °C using an ice bath. Validation: The solution should remain clear; any rapid yellowing indicates premature base-catalyzed degradation of the substrate.

  • Acylation: Slowly add 1.1 equivalents of benzoyl chloride dropwise over 15 minutes. The slow addition mitigates the exothermic spike and avoids localized high concentrations of the electrophile.

  • Monitoring: Allow the mixture to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). Validation: The reaction is complete when the highly fluorescent HCA spot disappears and is replaced by a higher

    
     UV-active spot (BCA).
    
  • Quenching & Extraction: Quench the reaction with cold 1M HCl to neutralize the remaining pyridine and halt all base-mediated side reactions. Extract with DCM, wash the organic layer with saturated NaHCO₃, followed by brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol to isolate pure (E)-2-(3-Oxoprop-1-en-1-yl)phenyl benzoate.

Route B: Palladium-Catalyzed Heck Arylation

Expertise & Causality: If the goal is to create a massive SAR library of cinnamaldehydes with differently substituted benzoate rings, relying on Wittig chemistry for every variant becomes rate-limiting. Instead, Route B builds the carbon-carbon double bond directly onto 2-iodophenyl benzoate via a Heck cross-coupling. However, deploying pure acrolein in a Heck reaction is notoriously disastrous; it violently polymerizes and favors competing conjugate additions. The solution is to use acrolein diethyl acetal as a masked surrogate[5]. The regioselectivity of this insertion is profoundly governed by the anionic ligand environment on the Palladium catalyst. By explicitly utilizing acetate bases (NaOAc), the acetate strongly coordinates with the Pd-center, raising the transition-state energy barrier for the undesired β-hydride elimination that would otherwise yield a branched isomer[6].

Self-Validating Experimental Protocol:

  • Degassing Setup: In an oven-dried Schlenk flask, dissolve 1.0 eq of 2-iodophenyl benzoate and 1.5 eq of acrolein diethyl acetal in anhydrous, degassed DMF (or a rigorously degassed aqueous cyclodextrin solution for greener chemistry[5]). Validation: Thorough degassing (freeze-pump-thaw) is non-negotiable to prevent Pd(0) oxidation and subsequent catalytic stalling (black palladium precipitation).

  • Catalyst Loading: Add 5 mol% Pd(OAc)₂ and 2.0 eq of anhydrous NaOAc.

  • Coupling: Heat the sealed system to 90 °C for 6 to 8 hours. Monitor progress via GC-MS. Validation: The appearance of the acetal-protected intermediate mass peak confirms the catalytic cycle is turning over effectively.

  • Acetal Unmasking (Hydrolysis): Cool the mixture to room temperature. Introduce 2M HCl directly into the vessel and stir vigorously for 1 hour. This mild acidic workup rapidly hydrolyzes the diethyl acetal back into the target α,β-unsaturated aldehyde.

  • Isolation: Dilute with Ethyl Acetate and heavily wash with distilled water (at least 3x) to thoroughly pull the DMF out of the organic layer.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography to separate the linear cinnamaldehyde from any trace branched byproducts.

Workflow Visualization

Workflow Start Target: this compound RouteA Route A: Direct Esterification Start->RouteA RouteB Route B: Heck Arylation Start->RouteB A_step1 Substrate: 2-Hydroxycinnamaldehyde RouteA->A_step1 B_step1 Substrate: 2-Iodophenyl benzoate RouteB->B_step1 A_step2 Reaction: PhCOCl, Pyridine/DCM, 0°C to RT A_step1->A_step2 A_step3 Purification: Aqueous Wash & Recrystallization A_step2->A_step3 B_step2 Reaction: Acrolein diethyl acetal, Pd(OAc)2, NaOAc B_step1->B_step2 B_step3 Hydrolysis & Purif.: Acidic Workup (HCl) & Chromatography B_step2->B_step3

Fig 2: Comparative logic and experimental workflow for Route A and Route B syntheses.

Executive Recommendation

For pure isolation and bulk manufacturing of This compound , Route A is unequivocally superior due to its thermodynamic simplicity, lack of transition-metal contamination, and facile crystalline purification[3]. However, drug discovery professionals looking to synthesize varied Michael acceptor libraries mapping the hydrophobic pocket of target receptors should master Route B , as it affords ultimate modularity around the aromatic core[5][6].

References

1.[1] 2′-Benzoyloxycinnamaldehyde-Mediated DJ-1 Upregulation Protects MCF-7 Cells from Mitochondrial Damage. Japan Science and Technology Agency (JST). 1 2.[3] Iron(III)/O2-Mediated Regioselective Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes. Organic Letters - ACS Publications.3 3.[2] 2'-benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species. PubMed - National Institutes of Health. 2 4.[4] Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega - ACS Publications. 4 5.[6] DFT-Based Explanation of the Effect of Simple Anionic Ligands on the Regioselectivity of the Heck Arylation of Acrolein Acetals. Organometallics - ACS Publications. 6 6.[5] Heck arylation of acrolein diethyl acetal with aryl halides and condensed aryl halides in water. ResearchGate. 5

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate. Designed for researchers, chemists, and laboratory personnel, this guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory. Our commitment is to provide value beyond the product, establishing a foundation of trust and expertise for our partners in research and development.

Hazard Assessment: Understanding the Molecule

The proper handling and disposal of any chemical begin with a thorough understanding of its structure and inherent reactivity. This compound (CAS No: 208118-56-3) is a bifunctional molecule, and its hazards are derived from its constituent parts: the phenyl benzoate ester and the α,β-unsaturated aldehyde.[1][2]

  • Phenyl Benzoate Moiety : This aromatic ester portion of the molecule is generally stable but can be harmful if swallowed or cause skin irritation.[3][4][5] Disposal procedures for similar esters typically involve incineration by a licensed waste disposal service.[4]

  • α,β-Unsaturated Aldehyde Moiety : This is the primary driver of the compound's hazardous nature. The (3-Oxoprop-1-en-1-yl) group is structurally analogous to acrolein, a highly toxic, flammable, and reactive substance.[6] Acrolein is classified by the Environmental Protection Agency (EPA) as a P-listed, acutely toxic hazardous waste.[7][8] Therefore, this compound must be managed with the same high degree of caution.

Due to the presence of the acrolein-like functional group, this compound and any materials contaminated with it must be treated as acutely hazardous waste .

Chemical and Physical Properties
Molecular Formula C₁₆H₁₂O₃[1]
Molecular Weight 252.26 g/mol [1]
IUPAC Name [2-[(E)-3-oxoprop-1-enyl]phenyl] benzoate[1]
CAS Number 208118-56-3[2]
Appearance Likely a solid, based on the properties of phenyl benzoate.
Primary Hazards Acutely toxic, skin/eye irritant, potential mutagen.[3][6]

Mandatory Personal Protective Equipment (PPE)

Given the acute toxicity associated with the unsaturated aldehyde functional group, a stringent PPE protocol is non-negotiable. The objective is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

  • Hand Protection : Wear double gloves. An inner nitrile glove should be worn, with a heavy-duty, chemical-resistant outer glove such as utility-grade butyl rubber.[7] Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[4]

  • Eye and Face Protection : Use tight-sealing safety goggles and a face shield to protect against splashes and aerosols.

  • Body Protection : A chemical-resistant lab coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron and sleeves are required.[7]

  • Respiratory Protection : All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][8]

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or if ventilation is inadequate.

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 2.0.

  • Containment : Prevent the spill from spreading or entering drains.[3][4] Use absorbent pads or a universal sorbent material to dike the spill.

  • Cleanup :

    • For solid spills, carefully sweep the material to avoid creating dust.[4]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection : Collect all contaminated materials (absorbent, used PPE, etc.) using non-sparking tools and place them into a designated, pre-labeled, and sealable container for hazardous waste.[3]

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.[8]

Step-by-Step Disposal Procedure

Drain disposal of this compound or any materials contaminated with it is strictly prohibited.[3][6][7] All waste streams must be collected as acutely hazardous waste.

Waste Segregation and Containerization
  • Identify Waste Streams : All items that have come into contact with the compound are considered hazardous waste. This includes:

    • Unused or expired chemical.

    • Empty original containers (which are never truly empty).[8]

    • Contaminated labware (pipette tips, vials, septa).[7]

    • Contaminated PPE (gloves, bench paper, wipes).

    • Rinsate from cleaning glassware.

    • Solutions containing the compound.

  • Select Compatible Containers : Use only chemically compatible, leak-proof containers with secure, vapor-tight lids. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling : Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Acutely Toxic," "Irritant").

Laboratory Storage and Final Disposal
  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials like acids, bases, and oxidizing agents.[6]

  • Professional Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][9] This is the only acceptable final disposal route. The most common method for this type of waste is high-temperature incineration in a facility with appropriate emission controls.[4]

G cluster_0 Waste Generation Point cluster_1 Action cluster_2 Containerization cluster_3 Final Disposition A Unused Chemical / Solutions D Segregate as Acutely Hazardous Waste A->D K STRICTLY PROHIBITED: Drain or Trash Disposal A->K B Contaminated Solids (PPE, Wipes, Tips) B->D B->K C Contaminated Glassware F Triple Rinse with Solvent C->F C->K E Place in Labeled, Compatible Waste Container (e.g., HDPE Pail) D->E H Store in Satellite Accumulation Area E->H G Collect Rinsate F->G J Dispose as Non-Hazardous Glass F->J After Decontamination G->E I Dispose via Licensed Hazardous Waste Contractor H->I

Caption: Waste Disposal Workflow for this compound.

Decontamination Protocol

Reusable items such as glassware must be thoroughly decontaminated to ensure safety.

  • Initial Rinse : Perform all decontamination steps inside a chemical fume hood. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble.

  • Collect Rinsate : Every drop of this initial rinsate is hazardous and must be collected in your designated liquid hazardous waste container.[6]

  • Wash : After the solvent rinse, the glassware can be washed with soap and water.

  • Drying : Allow glassware to dry completely before removing from the fume hood.

By adhering to this comprehensive guide, you ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and contribute to the responsible stewardship of the research environment.

References

  • Title: this compound | C16H12O3 | CID 10467367 Source: PubChem URL: [Link]

  • Title: Standard Operating Procedure - Acrolein Source: Yale Environmental Health & Safety URL: [Link]

  • Title: Standard Operating Procedures For Handling, Storage and Disposal of Acrolein Source: Drexel University URL: [Link]

  • Title: this compound Source: PubChemLite URL: [Link]

  • Title: Chemical Compatibility Chart Source: ISM URL: [Link]

  • Title: STANDARD OPERATING PROCEDURE Acrolein Source: University of Arkansas Environmental Health and Safety URL: [Link]

  • Title: Acrolein (HSG 67, 1991) Source: INCHEM URL: [Link]

  • Title: Chemical Compatibility Chart Source: Laboratory and Chemical Safety, Florida State University URL: [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
Reactant of Route 2
Reactant of Route 2
2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.